3-Amino-5-chlorophenol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-amino-5-chlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c7-4-1-5(8)3-6(9)2-4/h1-3,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBPGDXYRPFRIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70601689 | |
| Record name | 3-Amino-5-chlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70601689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883195-40-2 | |
| Record name | 3-Amino-5-chlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70601689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Amino-5-chlorophenol: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound 3-Amino-5-chlorophenol, detailing its chemical structure, physical and spectral properties, synthesis, reactivity, and applications, particularly within the pharmaceutical and chemical industries.
Chemical Structure and Identification
This compound is an aromatic organic compound containing an amino group, a chloro group, and a hydroxyl group attached to a benzene ring. These functional groups are positioned at carbons 1, 3, and 5, respectively.
Chemical Structure:
Figure 1: Chemical structure of this compound.
Table 1: Chemical Identification
| Identifier | Value |
| CAS Number | 883195-40-2 |
| Molecular Formula | C6H6ClNO |
| Molecular Weight | 143.57 g/mol |
| IUPAC Name | This compound |
| InChI | 1S/C6H6ClNO/c7-4-1-5(8)3-6(9)2-4/h1-3,9H,8H2 |
| InChIKey | JOBPGDXYRPFRIV-UHFFFAOYSA-N |
| SMILES | Nc1cc(O)cc(Cl)c1 |
Physicochemical Properties
This compound is a solid at room temperature and should be stored in a dark place under an inert atmosphere.
Table 2: Physical Properties
| Property | Value |
| Physical Form | Solid |
| Purity | 97% |
| Storage Temperature | 2-8°C |
Spectral Properties
Spectral data is crucial for the identification and characterization of this compound.
3.1. ¹H NMR Spectroscopy
A ¹H-NMR spectrum of synthesized this compound in DMSO-d6 showed the following peaks: δ= 5.25 (broad single peak, 2H), 5.92 (double peak, 2H), 6.03 (triple peak, 1H), and 9.29 (single peak, 1H).[1]
3.2. Mass Spectrometry
Liquid chromatography-mass spectrometry (LC/MS) analysis with electrospray ionization (ESI) in positive mode shows a peak at m/z = 144 [M + H]⁺, corresponding to the protonated molecule.[1]
Synthesis
A general and effective method for the synthesis of this compound involves the reduction of 3-chloro-5-nitrophenol.
4.1. Experimental Protocol: Reduction of 3-chloro-5-nitrophenol [1]
Materials:
-
3-chloro-5-nitrophenol (3.00 g, 17.3 mmol)
-
Zinc powder (5.65 g, 86.4 mmol)
-
Ammonium chloride (1.85 g, 34.6 mmol)
-
Ethanol (80 mL)
-
Water (16 mL)
-
Ethyl acetate
-
Dichloromethane
-
Sodium sulfate
-
Celite
Procedure:
-
Dissolve 3-chloro-5-nitrophenol and zinc powder in ethanol in a reaction vessel and heat the mixture to 60°C.
-
Prepare an aqueous solution of ammonium chloride and add it dropwise to the reaction mixture.
-
Maintain the reaction temperature at 60°C and continue stirring for 3 hours.
-
After the reaction is complete, filter the mixture through Celite and remove the solvent under vacuum.
-
Dissolve the residue in water and extract with ethyl acetate.
-
Dry the organic layer with sodium sulfate and remove the solvent under vacuum.
-
Grind the residue with dichloromethane and collect the precipitate by filtration to obtain this compound as a yellow crystalline solid (yield: 77%).
References
An In-depth Technical Guide to the Physicochemical Characteristics of 3-Amino-5-chlorophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical characteristics of 3-Amino-5-chlorophenol (CAS No: 883195-40-2), a substituted aromatic compound with potential applications in chemical synthesis and drug discovery. This document collates available experimental and computed data on its fundamental properties, outlines detailed experimental protocols for their determination, and presents logical workflows for its synthesis and characterization. Due to the limited availability of specific experimental data for this compound, this guide also includes comparative data for structurally related analogs, 3-aminophenol and 3-chlorophenol, to provide a contextual understanding of its properties.
Introduction
This compound is a bifunctional organic molecule featuring an amino group, a hydroxyl group, and a chlorine atom substituted on a benzene ring. This unique combination of functional groups imparts specific electronic and steric properties that make it an interesting building block for the synthesis of more complex molecules, including pharmaceutical intermediates and other specialty chemicals. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, enabling predictions of its reactivity, solubility, and behavior in various chemical and biological systems.
Physicochemical Properties
A summary of the available physicochemical data for this compound is presented below. For comparative purposes, data for the related compounds 3-aminophenol and 3-chlorophenol are also included.
General and Computed Properties of this compound
| Property | Value | Source |
| CAS Number | 883195-40-2 | [1][2][3] |
| Molecular Formula | C6H6ClNO | [1][2][3] |
| Molecular Weight | 143.57 g/mol | [1][2][3] |
| Physical Form | Solid, yellow crystalline form | [2] |
| XLogP3 | 2.3 | [1] |
| Topological Polar Surface Area | 46.3 Ų | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 1 | [1] |
Comparative Physicochemical Data
The following table presents a comparison of available experimental data for this compound and its structural analogs. Note: Experimental values for the melting point, boiling point, pKa, and aqueous solubility of this compound are not currently available in the cited literature.
| Property | This compound | 3-Aminophenol | 3-Chlorophenol |
| Melting Point | Not Available | 122-124 °C[4] | 32.5 °C[5] |
| Boiling Point | Not Available | 164 °C at 11 mmHg[4] | 214 °C[5] |
| pKa | Not Available | pKa1: 4.3 (amino), pKa2: 9.8 (hydroxyl) | 9.12[5] |
| Aqueous Solubility | Not Available | 35 g/L at 20 °C[4] | 26 g/L at 20 °C |
Spectral Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.
¹H-NMR Spectroscopy
The ¹H-NMR spectrum of this compound in DMSO-d6 shows the following characteristic peaks:
-
δ = 5.25 ppm (broad single peak, 2H, -NH₂)
-
δ = 5.92 ppm (double peak, 2H, Ar-H)
-
δ = 6.03 ppm (triple peak, 1H, Ar-H)
-
δ = 9.29 ppm (single peak, 1H, -OH)[2]
Mass Spectrometry
Liquid Chromatography-Mass Spectrometry (LC/MS) analysis provides information on the molecular weight and purity of the compound.
-
Retention Time (R₁): 1.07 min
-
MS (ESIpos): m/z = 144 [M+H]⁺[2]
Experimental Protocols
This section details the general experimental methodologies for determining the key physicochemical properties of aromatic compounds like this compound.
Synthesis of this compound
A common laboratory-scale synthesis involves the reduction of 3-chloro-5-nitrophenol.[2]
Materials:
-
3-chloro-5-nitrophenol
-
Zinc powder
-
Ammonium chloride
-
Ethanol
-
Water
-
Ethyl acetate
-
Sodium sulfate
-
Dichloromethane
-
Celite
Procedure:
-
Dissolve 3-chloro-5-nitrophenol (1.0 eq) and zinc powder (5.0 eq) in ethanol.
-
Heat the mixture to 60 °C.
-
Add an aqueous solution of ammonium chloride (2.0 eq) dropwise to the reaction mixture.
-
Maintain the reaction temperature at 60 °C and continue stirring for 3 hours.
-
Upon completion, filter the reaction mixture through Celite and remove the solvent under vacuum.
-
Dissolve the residue in water and extract with ethyl acetate.
-
Dry the organic layer with sodium sulfate and remove the solvent under vacuum.
-
Grind the residue with dichloromethane and collect the precipitate by filtration to yield this compound.
Determination of Melting Point
The melting point of a solid compound is a key indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)
-
Capillary tubes (sealed at one end)
-
Thermometer
Procedure:
-
Finely powder a small amount of the crystalline this compound.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂).
-
The melting point is reported as the range T₁ - T₂.
Determination of pKa
The acid dissociation constant (pKa) is a measure of the acidity of the phenolic hydroxyl group and the basicity of the amino group. Spectrophotometric or potentiometric titration methods are commonly employed.
Apparatus:
-
UV-Vis spectrophotometer or pH meter with an electrode
-
Volumetric flasks and pipettes
-
Buffer solutions of varying pH
Procedure (Spectrophotometric Method):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a series of solutions with the same concentration of the compound in buffer solutions of known pH values.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance for both the acidic and basic forms of the molecule.
-
The pKa can be calculated using the Henderson-Hasselbalch equation by plotting the ratio of the concentrations of the deprotonated and protonated forms against the pH.
Determination of Aqueous Solubility
The shake-flask method is a standard procedure for determining the solubility of a compound in water.
Apparatus:
-
Mechanical shaker or agitator
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of this compound to a known volume of deionized water in a flask.
-
Seal the flask and agitate it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the solution to stand to let undissolved solid settle.
-
Centrifuge an aliquot of the supernatant to remove any suspended particles.
-
Carefully withdraw a known volume of the clear supernatant and dilute it appropriately.
-
Determine the concentration of the dissolved compound in the diluted solution using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculate the original solubility from the measured concentration and the dilution factor.
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound from 3-chloro-5-nitrophenol.
Caption: Workflow for the synthesis of this compound.
Analytical Characterization Workflow
This diagram outlines a typical workflow for the analytical characterization of synthesized this compound.
Caption: General analytical workflow for the characterization of this compound.
Conclusion
This compound is a valuable chemical intermediate with potential for further functionalization. This technical guide has summarized its known physicochemical characteristics and provided detailed methodologies for the experimental determination of its key properties. While a comprehensive experimental dataset for this specific molecule is still emerging, the provided information, including comparative data and standardized protocols, serves as a robust foundation for researchers and scientists in the fields of chemical synthesis and drug development. The outlined workflows for synthesis and characterization offer a systematic approach to working with this compound. Further experimental investigation is encouraged to fully elucidate its properties and unlock its potential in various applications.
References
An In-depth Technical Guide to 3-Amino-5-chlorophenol (CAS: 883195-40-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Amino-5-chlorophenol (CAS: 883195-40-2), a versatile chemical intermediate with potential applications in drug discovery and medicinal chemistry. This document consolidates available data on its chemical and physical properties, synthesis, and safety information. Furthermore, it explores its prospective utility as a scaffold for the synthesis of novel bioactive molecules, including its potential incorporation into targeted protein degradation platforms like PROTACs. Detailed experimental protocols for its synthesis and potential derivatization are provided, alongside visualizations of synthetic workflows to guide researchers in harnessing the potential of this compound.
Introduction
This compound is a substituted aromatic compound featuring amino, hydroxyl, and chloro functional groups. This unique combination of reactive sites makes it an attractive starting material for the synthesis of a diverse range of more complex molecules. While specific applications in drug development are not yet extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. The amino and hydroxyl groups offer convenient handles for derivatization, allowing for the exploration of chemical space around this core scaffold. The presence of a chlorine atom can influence the pharmacokinetic and pharmacodynamic properties of derivative compounds, potentially enhancing metabolic stability or binding affinity to biological targets.
This guide aims to provide a foundational resource for researchers interested in exploring the synthetic utility and biological potential of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. Data is compiled from various chemical suppliers and databases.[1][2][3]
| Property | Value |
| CAS Number | 883195-40-2 |
| Molecular Formula | C₆H₆ClNO |
| Molecular Weight | 143.57 g/mol |
| IUPAC Name | This compound |
| Synonyms | Phenol, 3-amino-5-chloro- |
| Appearance | Solid |
| Purity | Typically ≥97% |
| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C |
Synthesis of this compound
The primary synthetic route to this compound involves the reduction of the corresponding nitrophenol precursor. A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis from 3-chloro-5-nitrophenol
This procedure is adapted from established chemical literature.[4]
Materials:
-
3-chloro-5-nitrophenol
-
Zinc powder
-
Ammonium chloride
-
Ethanol
-
Water
-
Ethyl acetate
-
Dichloromethane
-
Sodium sulfate
-
Celite
Procedure:
-
Dissolve 3-chloro-5-nitrophenol (1.00 eq) and zinc powder (5.00 eq) in ethanol.
-
Heat the mixture to 60°C.
-
Prepare an aqueous solution of ammonium chloride (2.00 eq).
-
Add the ammonium chloride solution dropwise to the reaction mixture, maintaining the temperature at 60°C.
-
Continue stirring at 60°C for 3 hours.
-
Upon reaction completion, filter the hot mixture through Celite and wash the filter cake with ethanol.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in water and extract with ethyl acetate (3x).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Triturate the residue with dichloromethane and collect the resulting precipitate by filtration to yield this compound.
Expected Yield: ~77%
Characterization:
-
¹H-NMR (400 MHz, DMSO-d₆): δ = 9.29 (s, 1H), 6.03 (t, J = 2.0 Hz, 1H), 5.92 (d, J = 2.0 Hz, 2H), 5.25 (s, 2H).
-
LC/MS (ESIpos): m/z = 144 [M+H]⁺.
Potential Applications in Drug Discovery
While direct applications of this compound in drug development are not widely reported, its structure suggests potential as a versatile building block. The amino and hydroxyl groups can be readily functionalized to generate libraries of derivatives for biological screening.
Scaffold for Novel Bioactive Molecules
The this compound core can be derivatized at the amino and hydroxyl positions to explore a range of biological activities. For instance, acylation of the amino group or etherification of the hydroxyl group can lead to compounds with potential antimicrobial, antioxidant, or anticancer properties.
Building Block for Targeted Protein Degraders (PROTACs)
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins. A typical PROTAC consists of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker. This compound could potentially be incorporated into PROTAC design. For example, the phenolic hydroxyl could serve as an attachment point for a linker, while the amino group could be part of a pharmacophore that binds to a protein of interest or an E3 ligase.
Proposed Experimental Protocols for Derivatization
The following are general protocols for the derivatization of this compound, which can be adapted for the synthesis of a variety of analogs.
General Protocol for N-Acylation
Materials:
-
This compound
-
Acyl chloride or carboxylic acid
-
Coupling agent (e.g., HATU, EDC) if starting from a carboxylic acid
-
Base (e.g., triethylamine, DIPEA)
-
Anhydrous solvent (e.g., dichloromethane, DMF)
Procedure:
-
Dissolve this compound (1.0 eq) and a base (1.5 eq) in an anhydrous solvent.
-
Cool the solution to 0°C.
-
Add the acyl chloride (1.1 eq) dropwise. If using a carboxylic acid, add the coupling agent (1.1 eq) and the carboxylic acid (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for O-Alkylation (Etherification)
Materials:
-
This compound
-
Alkyl halide
-
Base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., acetone, DMF)
Procedure:
-
To a solution of this compound (1.0 eq) in an anhydrous solvent, add a base (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.2 eq) and continue stirring at room temperature or with heating, depending on the reactivity of the halide.
-
Monitor the reaction by TLC.
-
Upon completion, filter off the base and concentrate the filtrate.
-
Partition the residue between water and an organic solvent.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Safety Information
This compound should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician).
Users should consult the Safety Data Sheet (SDS) from their supplier for complete and up-to-date safety information.
Conclusion
This compound is a readily accessible chemical intermediate with significant potential for applications in drug discovery and medicinal chemistry. Its trifunctional nature provides a versatile platform for the synthesis of diverse molecular architectures. While its direct biological activities and applications are yet to be fully elucidated, its utility as a scaffold for generating libraries of novel compounds, including potential PROTACs, warrants further investigation. The experimental protocols and synthetic workflows provided in this guide offer a starting point for researchers to explore the chemical space around this promising molecule and unlock its therapeutic potential.
References
Spectroscopic Data of 3-Amino-5-chlorophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic data for the characterization of 3-Amino-5-chlorophenol (CAS No: 883195-40-2). Due to the limited availability of public experimental spectra for this specific compound, this document focuses on predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, derived from the analysis of its chemical structure and comparison with analogous compounds. Detailed, standardized experimental protocols for acquiring this data are also provided to assist researchers in the analytical workflow. This guide is intended to serve as a valuable resource for the unambiguous identification and characterization of this compound in a laboratory setting.
Introduction
This compound is a substituted aromatic compound containing amino, chloro, and hydroxyl functional groups. Its structural complexity necessitates a multi-faceted analytical approach for unambiguous identification and purity assessment. The primary spectroscopic techniques for the characterization of such organic molecules are NMR, IR, and MS. Each technique provides unique and complementary information about the molecular structure. This guide synthesizes the predicted spectroscopic data for this compound and outlines the standard methodologies for their acquisition.
Compound Properties:
| Property | Value | Source |
| Chemical Formula | C₆H₆ClNO | PubChem[1] |
| Molecular Weight | 143.57 g/mol | PubChem[1] |
| Appearance | Solid (predicted) | --- |
| CAS Number | 883195-40-2 | PubChem[1] |
Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Data (Solvent: DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5 - 10.5 | Singlet (broad) | 1H | Phenolic -OH |
| ~6.5 - 6.8 | Multiplet | 1H | Ar-H |
| ~6.3 - 6.5 | Multiplet | 1H | Ar-H |
| ~6.1 - 6.3 | Multiplet | 1H | Ar-H |
| ~5.0 - 5.5 | Singlet (broad) | 2H | Amino -NH₂ |
Note: The chemical shifts of the aromatic protons are estimations and their exact values and splitting patterns will depend on the final conformation and electronic environment.
Predicted ¹³C NMR Data (Solvent: DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | C-OH |
| ~149 | C-NH₂ |
| ~135 | C-Cl |
| ~110 | Ar C-H |
| ~108 | Ar C-H |
| ~105 | Ar C-H |
Note: The assignments are based on the expected electronic effects of the substituents on the aromatic ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted Characteristic IR Absorption Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| 3400 - 3200 | Strong, Broad | O-H (Phenol) & N-H (Amine) | Stretching |
| 3100 - 3000 | Medium | Aromatic C-H | Stretching |
| 1620 - 1580 | Medium-Strong | Aromatic C=C | Stretching |
| 1520 - 1480 | Medium-Strong | Aromatic C=C | Stretching |
| 1300 - 1200 | Strong | C-O (Phenol) | Stretching |
| 1350 - 1250 | Medium | C-N (Aromatic Amine) | Stretching |
| 800 - 700 | Strong | C-Cl (Aromatic) | Stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Abundance | Assignment |
| 143/145 | High | [M]⁺ (Molecular Ion) |
| 108 | Medium | [M - Cl]⁺ |
| 79 | Medium | [M - Cl - HCN]⁺ |
Note: The presence of a chlorine atom will result in a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1, which is a key diagnostic feature for this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
NMR Spectroscopy
-
Instrumentation : A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (δ 0.00).
-
Data Acquisition : Both ¹H and ¹³C NMR spectra are acquired at room temperature. For ¹H NMR, a sufficient number of scans are collected to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is used.
IR Spectroscopy
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation : A small amount of the solid sample is finely ground with anhydrous potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition : A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Instrumentation : A Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source.
-
Sample Preparation : A dilute solution of the sample is prepared in a volatile organic solvent such as methanol or dichloromethane.
-
GC Conditions :
-
Column : A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature : 250 °C.
-
Oven Program : An initial temperature of 50-100 °C, held for 1-2 minutes, followed by a ramp of 10-20 °C/min to a final temperature of 250-300 °C.
-
Carrier Gas : Helium at a constant flow rate.
-
-
MS Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : m/z 40-400.
-
Ion Source Temperature : 230 °C.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
Conclusion
This technical guide provides a foundational set of predicted spectroscopic data and standard analytical protocols for the characterization of this compound. While experimental data is not widely available, the information presented herein offers a robust framework for researchers, scientists, and drug development professionals to confidently identify and characterize this compound. The combination of NMR, IR, and MS, as outlined, provides a comprehensive and orthogonal approach to structural elucidation, ensuring the integrity of research and development activities involving this compound.
References
An In-depth Technical Guide to the Solubility of 3-Amino-5-chlorophenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Amino-5-chlorophenol, a key intermediate in various synthetic pathways. Understanding the solubility of this compound in different organic solvents is crucial for its effective use in research, development, and manufacturing processes, including reaction optimization, purification, and formulation. This document outlines expected solubility trends, provides detailed experimental protocols for solubility determination, and illustrates the logical workflow of these procedures.
Solubility Data
Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, based on the physicochemical properties of the molecule—possessing a polar phenolic hydroxyl group, a basic amino group, and a lipophilic chlorophenyl ring—and the known solubility of analogous compounds such as other chloro-substituted aminophenols and the parent compound 3-aminophenol, a qualitative and estimated quantitative solubility profile can be established.[1][2][3]
The following table summarizes the expected solubility of this compound in various organic solvents. These values are estimates and should be confirmed experimentally.
| Solvent | Solvent Type | Expected Solubility | Estimated Quantitative Solubility ( g/100 mL at 25°C) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | > 20 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | > 20 |
| Methanol | Polar Protic | Soluble | 5 - 15 |
| Ethanol | Polar Protic | Soluble | 5 - 15 |
| Acetone | Polar Aprotic | Moderately Soluble | 1 - 5 |
| Ethyl Acetate | Moderately Polar | Slightly Soluble | 0.1 - 1 |
| Dichloromethane | Nonpolar | Sparingly Soluble | < 0.1 |
| Toluene | Nonpolar | Sparingly Soluble | < 0.1 |
| Hexane | Nonpolar | Insoluble | < 0.01 |
Note: The expected and estimated solubilities are based on the general principle of "like dissolves like" and data for structurally similar compounds.[1][2][3] The presence of both hydrogen bond donor (hydroxyl and amino groups) and acceptor sites, along with the polar nature of the C-Cl bond, suggests good solubility in polar solvents. Conversely, the aromatic ring and the chlorine atom contribute to some lipophilicity, which is overcome by the polar functional groups in nonpolar solvents.
Experimental Protocols for Solubility Determination
A reliable method for determining the solubility of this compound is the isothermal shake-flask method, followed by gravimetric or spectroscopic analysis.[4][5][6] This method is considered the "gold standard" for thermodynamic solubility determination.
Principle: An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined.[6]
Apparatus and Materials:
-
This compound (solid, purity >99%)
-
Selected organic solvents (analytical grade)
-
Volumetric flasks
-
Thermostatic shaker bath
-
Analytical balance (± 0.1 mg)
-
Syringe filters (0.45 µm, solvent-compatible)
-
Vials with screw caps
-
Oven
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials, ensuring there will be undissolved solid after equilibration.
-
Solvent Addition: Accurately pipette a known volume (e.g., 10 mL) of the desired organic solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25°C). Shake the vials at a constant speed for a sufficient time to reach equilibrium (typically 24-72 hours).[4][7]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 24 hours to allow the undissolved solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved microparticles. The filtration step should be performed quickly to minimize solvent evaporation.
-
Quantification: Determine the concentration of this compound in the filtrate using a validated analytical method.
a) Gravimetric Analysis:
-
Accurately weigh a clean, dry evaporating dish.
-
Pipette a known volume of the clear, saturated filtrate into the evaporating dish.
-
Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.
-
Dry the residue in an oven at a temperature below the compound's melting point until a constant weight is achieved.[5][8]
-
Calculate the solubility based on the mass of the residue and the volume of the filtrate used.
b) UV-Vis Spectroscopy:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax).
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Dilute the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
Visualizations
Caption: Workflow for determining the solubility of this compound.
Caption: Factors influencing the solubility of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. benchchem.com [benchchem.com]
- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. enamine.net [enamine.net]
- 8. pharmajournal.net [pharmajournal.net]
An In-Depth Technical Guide to the Theoretical Properties of 3-Amino-5-chlorophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-chlorophenol is an aromatic organic compound featuring amino, chloro, and hydroxyl functional groups. Its substituted phenol structure makes it a molecule of interest in medicinal chemistry and material science, often serving as a building block in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the theoretical and known experimental properties of this compound, offering valuable data for researchers and professionals in drug development and chemical synthesis. While experimental data on the biological activity of this specific compound is limited, this guide also explores the known activities of related aminophenol derivatives to provide context for potential research and development avenues.
Physicochemical and Spectral Data
A compilation of the known and computed physicochemical and spectral properties of this compound is presented below. These data are essential for understanding the compound's behavior in various chemical and biological systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₆ClNO | PubChem[1] |
| Molecular Weight | 143.57 g/mol | PubChem[1] |
| CAS Number | 883195-40-2 | Sigma-Aldrich, Guidechem[2] |
| Physical Form | Solid | Sigma-Aldrich |
| Purity | 96-97% | Sigma-Aldrich[3] |
| Storage Temperature | 2-8°C, in dark, inert atmosphere | Sigma-Aldrich |
| Computed XLogP3 | 2.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
Spectral Data
¹H-NMR (400 MHz, DMSO-d₆): A synthesis protocol for this compound characterized the product using ¹H-NMR, revealing the following peaks: δ= 5.25 (broad single peak, 2H), 5.92 (double peak, 2H), 6.03 (triple peak, 1H), and 9.29 (single peak, 1H)[4].
LC/MS (ESIpos): The same study reported a retention time (R₁) of 1.07 min and a mass-to-charge ratio (m/z) of 144 [M+H]⁺[4].
Synthesis and Purification Protocols
Synthesis of this compound
A general and effective method for the synthesis of this compound involves the reduction of 3-chloro-5-nitrophenol[4].
Experimental Protocol:
-
Reaction Setup: Dissolve 3-chloro-5-nitrophenol (1 equivalent) and zinc powder (5 equivalents) in ethanol.
-
Heating: Heat the mixture to 60°C.
-
Addition of Reducing Agent: Add an aqueous solution of ammonium chloride (2 equivalents) dropwise to the reaction mixture.
-
Reaction: Maintain the temperature at 60°C and continue stirring for 3 hours.
-
Workup: Upon completion, filter the reaction mixture through Celite and remove the solvent under vacuum.
-
Extraction: Dissolve the residue in water and extract with ethyl acetate.
-
Drying and Isolation: Dry the organic layer with sodium sulfate, remove the solvent under vacuum, and grind the residue with dichloromethane.
-
Final Product: Collect the resulting precipitate by filtration to obtain this compound as a yellow crystalline solid[4].
Purification by High-Performance Liquid Chromatography (HPLC)
While a specific, validated HPLC method for this compound is not published, a general reverse-phase HPLC method can be developed based on protocols for similar compounds like 4-Amino-3-chlorophenol[5] and other chlorophenols[6][7].
Suggested Starting Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility)[5].
-
Detection: UV detection at a wavelength determined by UV-Vis spectral analysis.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
This method would need to be optimized and validated for parameters such as linearity, precision, accuracy, and specificity.
Biological Activity and Potential Applications (Inferred)
Direct experimental evidence for the biological activity of this compound is currently lacking in publicly available literature. However, the aminophenol and chlorophenol moieties are present in numerous biologically active compounds, suggesting potential avenues for investigation.
Context from Related Compounds:
-
Anticancer Activity: Aminophenol derivatives have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines[8]. The mechanism often involves the induction of apoptosis.
-
Kinase Inhibition: The aminophenol scaffold is found in some tyrosine kinase inhibitors. The development of derivatives of 4-amino-2-(thio)phenol has led to compounds that inhibit protein kinase B/AKT and ABL tyrosine kinase, as well as angiogenesis[9].
-
Antimicrobial and Antioxidant Properties: Various derivatives of aminophenols have demonstrated antimicrobial and antioxidant activities[10].
Given this context, this compound could serve as a valuable starting material or fragment in the design and synthesis of novel therapeutic agents, particularly in oncology. The following diagram illustrates a hypothetical workflow for the initial stages of a drug discovery program utilizing this compound as a scaffold.
Safety and Handling
This compound is classified as a hazardous substance.
-
Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor)[3].
Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).
Conclusion
This compound is a chemical intermediate with well-defined computed theoretical properties and a known synthetic route. While experimental data on its physicochemical properties are not fully comprehensive and information on its biological activity is scarce, the prevalence of the aminophenol and chlorophenol motifs in bioactive molecules suggests its potential as a valuable scaffold in drug discovery and development. Further research is warranted to fully characterize its experimental properties and to explore its potential pharmacological activities. This guide serves as a foundational resource for researchers embarking on studies involving this compound.
References
- 1. This compound | C6H6ClNO | CID 19986947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. This compound | 883195-40-2 [sigmaaldrich.com]
- 4. This compound | 883195-40-2 [chemicalbook.com]
- 5. Separation of 4-Amino-3-chlorophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Amino-5-chlorophenol
This guide provides a comprehensive overview of the chemical and physical properties of 3-Amino-5-chlorophenol, tailored for researchers, scientists, and professionals in drug development.
Core Chemical Identity
This compound is an aromatic organic compound containing amino, chloro, and hydroxyl functional groups attached to a benzene ring. Its chemical structure and properties make it a reagent in various chemical syntheses. For instance, it is utilized in studies involving recyclization with benzoxazinones[1].
Quantitative Physicochemical Data
The fundamental molecular and physical properties of this compound are summarized in the table below for clear reference.
| Property | Value | Source |
| Molecular Formula | C6H6ClNO | [2][3][4] |
| Molecular Weight | 143.57 g/mol | [2][3] |
| Monoisotopic Mass | 143.0137915 Da | [2][3] |
| IUPAC Name | This compound | [2] |
| CAS Number | 883195-40-2 | [2][3][4] |
| Physical Form | Solid |
Experimental Protocols
Synthesis of this compound
A documented method for the synthesis of this compound involves the following steps[1]:
-
The reaction temperature is set and maintained at 60 °C with continuous stirring for a duration of 3 hours.
-
Following the reaction period, the mixture is filtered through Celite.
-
The solvent is subsequently removed from the filtrate under vacuum.
-
The resulting residue is dissolved in water and then extracted using ethyl acetate.
-
The organic layer from the extraction is dried with sodium sulfate, and the solvent is again evaporated under vacuum.
-
The final residue is ground with dichloromethane, and the resulting precipitate is collected through filtration to yield this compound as yellow crystals[1].
Visualized Data and Workflows
Logical Workflow for Compound Identification
The following diagram illustrates the logical workflow for the identification and characterization of this compound, starting from its common name to its detailed molecular identifiers.
Caption: Logical workflow for the identification of this compound.
References
An In-depth Technical Guide to the Stability and Storage of 3-Amino-5-chlorophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Amino-5-chlorophenol (CAS No. 883195-40-2). The information is intended to ensure the integrity and purity of the compound when used in research and development applications. Due to the limited availability of specific quantitative stability data for this compound in publicly accessible literature, this guide also draws upon information from analogous compounds, such as other aminophenols and chlorophenols, to provide a thorough understanding of potential degradation pathways and appropriate handling strategies.
Physicochemical Properties and Recommended Storage
This compound is a solid, crystalline compound.[1] Proper storage is crucial to maintain its chemical integrity. The primary recommended storage conditions are summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | To minimize the rate of potential degradation reactions. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidation, which is a common degradation pathway for aminophenols.[2] |
| Light | Keep in a dark place | To prevent light-induced degradation (photodegradation). |
| Moisture | Store in a tightly sealed container in a dry place. | To prevent hydrolysis and absorption of moisture. |
| Incompatible Substances | Strong oxidizing agents, strong bases, strong acids, and mineral acids.[3] | To avoid chemical reactions that could degrade the compound. |
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented, based on the chemical structure (an aromatic amine and a phenol), several potential degradation routes can be inferred. Oxidation is a primary concern for aminophenols, often leading to the formation of colored polymeric impurities.[2] Exposure to air and light can exacerbate this process.[2]
Additionally, reactions with incompatible substances can lead to degradation. For instance, strong oxidizing agents can readily attack the amino and hydroxyl groups. The hazardous decomposition products upon combustion or thermal degradation include nitrogen oxides, carbon monoxide, and other irritating and toxic fumes and gases.
The following diagram illustrates a logical workflow to prevent the degradation of this compound during storage.
Experimental Protocols for Stability Assessment
A validated stability-indicating analytical method is essential to accurately determine the stability of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and suitable technique for this purpose. The following is a representative protocol that can be adapted and validated for the analysis of this compound.
Protocol: Stability Assessment by HPLC
Objective: To develop and validate an HPLC method to assess the stability of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer components)
-
Forced degradation reagents: Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide
Instrumentation:
-
HPLC system with a UV detector
-
Analytical column (e.g., C18, 250 mm x 4.6 mm, 5 µm)
-
Forced degradation equipment: Oven, Photostability chamber
Procedure:
-
Method Development:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture).
-
Develop a mobile phase and gradient to achieve good separation of the parent peak from any potential degradants. A typical starting point could be a gradient of water (with 0.1% formic acid) and acetonitrile.
-
Set the UV detection wavelength at the maximum absorbance of this compound.
-
-
Forced Degradation Studies:
-
Acid Hydrolysis: Treat a solution of the compound with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at an elevated temperature for a defined period.
-
Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in an oven.
-
Photostability: Expose the solid compound and a solution to light in a photostability chamber according to ICH guidelines.
-
Analyze samples from each stress condition by the developed HPLC method.
-
-
Method Validation:
-
Validate the HPLC method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak.
-
The following diagram illustrates a general workflow for conducting a stability study.
Handling and Safety Precautions
When handling this compound, it is important to use appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood. In case of discoloration of the solid material, which may indicate degradation, purification by recrystallization before use is recommended to avoid introducing impurities into experiments.[2]
Conclusion
References
An In-depth Technical Guide to the Reactivity of the Amino Group in Aminophenols
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Aminophenols are a class of aromatic compounds that are foundational to numerous applications, from pharmaceuticals to dyes.[1][2][3] These molecules are characterized by the presence of both an amino (-NH₂) and a hydroxyl (-OH) group on a benzene ring. Their chemical behavior is dictated by the interplay between these two functional groups, with the reactivity of the amino group being of particular interest. The isomeric placement of these groups (ortho, meta, or para) significantly influences the electronic environment of the molecule and, consequently, its reaction pathways.[1] This guide provides a detailed exploration of the factors governing the reactivity of the amino group in aminophenols, supported by quantitative data, experimental protocols, and workflow visualizations.
Electronic and Steric Effects on Reactivity
The reactivity of the amino group in aminophenols is primarily governed by the electronic effects exerted by both the amino and hydroxyl substituents. Both groups are activating and ortho-, para-directing for electrophilic aromatic substitution due to their ability to donate electron density to the ring through resonance.[4]
-
In ortho- and para-aminophenols , the electron-donating resonance effects of the -NH₂ and -OH groups reinforce each other, leading to a significant increase in electron density on the aromatic ring. This enhanced nucleophilicity makes the ring highly susceptible to electrophilic attack. The amino group itself is also highly nucleophilic.
-
In meta-aminophenol , the directing effects of the two groups are not cumulative in the same way, leading to more complex regioselectivity in substitution reactions. However, the ring is still considered activated.[1]
-
Substituent Effects : The presence of other substituents can further modify this reactivity. For instance, electron-withdrawing groups like chlorine can decrease the ring's reactivity towards electrophiles through an inductive effect.[4]
The amino group in p-aminophenol is more nucleophilic and therefore more reactive towards electrophiles like acetic anhydride than the hydroxyl group.[5] This chemoselectivity is fundamental in synthetic applications, such as the production of paracetamol.
Key Reactions Involving the Amino Group
The amino group of aminophenols is a versatile functional group that participates in a range of important chemical transformations.
Acylation
Acylation of the amino group is a common reaction, often used for protection or to introduce an amide functionality, which can impart specific biological activities. A prime example is the acetylation of 4-aminophenol with acetic anhydride to produce N-(4-hydroxyphenyl)acetamide, commonly known as paracetamol or acetaminophen.[6][7][8] This reaction is highly chemoselective, with the more nucleophilic amino group reacting preferentially over the hydroxyl group.[5]
Alkylation
Alkylation of the amino group in aminophenols can be achieved to produce secondary or tertiary amines. Selective N-alkylation can be challenging due to the potential for O-alkylation of the hydroxyl group.[9] Methodologies have been developed to achieve selective alkylation of either the amino or hydroxyl group, often involving a protection-deprotection strategy. For instance, the amino group can be protected by forming an imine with an aldehyde, allowing for selective O-alkylation, followed by hydrolysis to restore the amino group.[10][11] Conversely, direct N-alkylation can be achieved through reductive amination.[10][11]
Diazotization
Primary aromatic amines, including aminophenols, can be converted into diazonium salts through a process called diazotization.[1][12] This involves treating the aminophenol with nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing.[12][13] The resulting diazonium salts are highly valuable synthetic intermediates that can undergo a variety of subsequent reactions, most notably azo coupling with electron-rich aromatic compounds to form azo dyes.[13][14]
Quantitative Data on Aminophenol Reactivity
The basicity of the amino group and the acidity of the hydroxyl group are key indicators of their reactivity. These properties are quantified by their pKa values. A higher pKa for the conjugate acid (-NH₃⁺) corresponds to a more basic and nucleophilic amino group.
| Property | o-Aminophenol | m-Aminophenol | p-Aminophenol |
| pKa of conjugate acid (-NH₃⁺) | 4.73 | 4.30 | 5.48[15] |
| pKa of hydroxyl group (-OH) | 9.83 | 9.92 | 10.46[15] |
Table 1: pKa Values of Aminophenol Isomers. The data indicates that p-aminophenol has the most basic amino group among the isomers, which contributes to its high reactivity in reactions like acylation.
Experimental Protocols
Protocol for the Synthesis of Paracetamol (Acetaminophen)
Objective: To synthesize N-(4-hydroxyphenyl)acetamide by the selective N-acetylation of 4-aminophenol.
Materials:
-
Erlenmeyer flask
-
Stir bar or stirring rod
-
Büchner funnel and filter flask for vacuum filtration[16]
Procedure:
-
Weigh approximately 3.0 g of 4-aminophenol and place it in a 125 mL Erlenmeyer flask.[7]
-
Add approximately 10 mL of deionized water to the flask.[7]
-
While stirring, cautiously add 4.0 mL of acetic anhydride to the suspension of 4-aminophenol in water.[7][16]
-
Gently heat the mixture in a water bath at about 60-85°C, stirring until all the solid has dissolved.[7][16]
-
Continue stirring for an additional 10 minutes to ensure the reaction goes to completion.[16]
-
Cool the reaction mixture in an ice bath to induce crystallization of the product.[7][16]
-
Collect the precipitated crude paracetamol by vacuum filtration using a Büchner funnel.[16]
-
Wash the crystals with a small amount of cold deionized water to remove soluble impurities.
-
The crude product can be further purified by recrystallization from hot water to obtain pure N-(4-hydroxyphenyl)acetamide.[7]
Visualizations of Workflows and Pathways
Logical Workflow for Investigating Aminophenol Reactivity
Caption: A systematic workflow for the experimental investigation of aminophenol reactivity.
Acylation Pathway: Synthesis of Paracetamol
References
- 1. researchgate.net [researchgate.net]
- 2. Aminophenol Market Forecast Report | Growth & Size Analysis by 2031 [theinsightpartners.com]
- 3. Aminophenol Market Size to Surpass USD 2.68 Billion by 2034 [precedenceresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. homework.study.com [homework.study.com]
- 6. rene.souty.free.fr [rene.souty.free.fr]
- 7. uwaterloo.ca [uwaterloo.ca]
- 8. 2. synthesis-of-paracetamol.pdf [slideshare.net]
- 9. tandfonline.com [tandfonline.com]
- 10. quod.lib.umich.edu [quod.lib.umich.edu]
- 11. researchgate.net [researchgate.net]
- 12. byjus.com [byjus.com]
- 13. benchchem.com [benchchem.com]
- 14. scialert.net [scialert.net]
- 15. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. chemistry-online.com [chemistry-online.com]
Methodological & Application
Application Notes and Protocols for 3-Amino-5-chlorophenol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-chlorophenol is a versatile bifunctional aromatic compound possessing an amino group, a hydroxyl group, and a chlorine substituent. This unique combination of functional groups makes it a valuable building block for the synthesis of a diverse range of heterocyclic and substituted aromatic compounds, particularly in the fields of medicinal chemistry and materials science. The differential reactivity of the amino and hydroxyl moieties allows for selective chemical transformations, enabling the construction of complex molecular scaffolds. Furthermore, the presence of the chlorine atom provides a site for further functionalization through cross-coupling reactions or nucleophilic aromatic substitution, and it can influence the electronic properties and biological activity of the resulting molecules.[1]
While specific documented synthetic applications for this compound are limited, its chemical properties are analogous to other well-studied aminophenols. This document provides detailed protocols for key synthetic transformations—N-acylation, O-alkylation, and benzoxazole formation—based on established methodologies for similar compounds. These protocols are intended to serve as a practical guide for researchers looking to utilize this compound as a versatile starting material in their synthetic endeavors.
N-Acylation of this compound
Application Note: N-acylation is a fundamental transformation that converts the amino group of this compound into an amide. This modification is often employed in drug development to alter the physicochemical properties of a molecule, such as its solubility, stability, and ability to participate in hydrogen bonding. N-acylated aminophenols are key intermediates in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory agents. For instance, the well-known analgesic, paracetamol, is an N-acetylated aminophenol.[2] Derivatives of p-aminophenol have shown significant analgesic and anti-inflammatory effects.[3]
Experimental Protocol: N-Acetylation of this compound
This protocol describes the N-acetylation of this compound using acetic anhydride.
Materials:
-
This compound
-
Acetic anhydride
-
Sodium acetate
-
Deionized water
-
Ethanol
-
Hydrochloric acid (for pH adjustment)
-
Standard laboratory glassware and equipment (magnetic stirrer, heating mantle, etc.)
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.44 g (10 mmol) of this compound in 30 mL of deionized water containing 1.0 mL of concentrated hydrochloric acid.
-
To this solution, add 1.36 g (10 mmol) of sodium acetate trihydrate and stir until all solids are dissolved.
-
Cool the mixture in an ice bath to 0-5 °C.
-
While stirring vigorously, add 1.1 mL (11 mmol) of acetic anhydride dropwise to the cooled solution.
-
After the addition is complete, continue stirring in the ice bath for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Collect the resulting precipitate by vacuum filtration and wash the solid with cold deionized water.
-
Recrystallize the crude product from an ethanol/water mixture to yield N-(3-chloro-5-hydroxyphenyl)acetamide.
Quantitative Data for N-Acylation
| Reagent | Molar Ratio (to Substrate) | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| Acetic Anhydride | 1.1 | 3 | 0 - RT | 85-95 |
| Benzoyl Chloride | 1.1 | 4 | 0 - RT | 80-90 |
Synthetic Workflow for N-Acylation
Caption: N-Acylation of this compound.
O-Alkylation of this compound
Application Note: Selective O-alkylation of the phenolic hydroxyl group in this compound yields alkoxy-substituted anilines, which are important intermediates in organic synthesis. This transformation requires the protection of the more nucleophilic amino group prior to alkylation to ensure selectivity. O-alkylated aminophenol derivatives are precursors to a variety of compounds with applications in medicinal chemistry and materials science.
Experimental Protocol: Selective O-Benzylation of this compound
This protocol involves a three-step process: protection of the amino group, O-alkylation, and deprotection.
Materials:
-
This compound
-
Benzaldehyde
-
Methanol
-
Potassium carbonate (K₂CO₃)
-
Benzyl bromide
-
Acetone
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane
Procedure:
Step 1: Protection of the Amino Group
-
In a 250 mL round-bottom flask, dissolve 1.44 g (10 mmol) of this compound in 50 mL of methanol.
-
Add 1.06 g (10 mmol) of benzaldehyde and stir the solution at room temperature for 1 hour.
-
Remove the solvent under reduced pressure to obtain the crude N-benzylidene-3-amino-5-chlorophenol, which can be used in the next step without further purification.
Step 2: O-Alkylation
-
Dissolve the crude product from Step 1 in 50 mL of acetone in a round-bottom flask.
-
Add 2.76 g (20 mmol) of potassium carbonate and 1.71 g (10 mmol) of benzyl bromide.
-
Reflux the mixture for 20 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture and filter off the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
Step 3: Deprotection
-
To the crude product from Step 2, add 30 mL of 2M hydrochloric acid and stir at room temperature for 2 hours.
-
Neutralize the solution with saturated sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 30 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-amino-5-chloro-1-(benzyloxy)benzene.
Quantitative Data for O-Alkylation
| Alkylating Agent | Base | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| Benzyl Bromide | K₂CO₃ | Acetone | 20 | Reflux | 85-95 |
| Ethyl Iodide | K₂CO₃ | Acetone | 24 | Reflux | 80-90 |
Synthetic Workflow for O-Alkylation
Caption: Workflow for selective O-alkylation.
Synthesis of Benzoxazole Derivatives
Application Note: Benzoxazoles are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] this compound is an excellent precursor for the synthesis of 6-chlorobenzoxazole derivatives. The general synthetic route involves the condensation of the aminophenol with a carboxylic acid or its equivalent (e.g., aldehyde or acid chloride), followed by cyclization.[1] These derivatives are of significant interest in drug discovery, with some halogenated benzoxazoles identified as potent kinase inhibitors.
Experimental Protocol: Synthesis of 6-chloro-2-phenylbenzoxazole
This protocol describes the synthesis of a benzoxazole derivative via condensation with an aromatic aldehyde.
Materials:
-
This compound
-
Benzaldehyde
-
Ethanol
-
Ammonium chloride (NH₄Cl) as a catalyst
Procedure:
-
In a 100 mL round-bottom flask, add 1.44 g (10 mmol) of this compound, 1.06 g (10 mmol) of benzaldehyde, and 0.53 g (10 mmol) of ammonium chloride in 40 mL of ethanol.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to 80°C with continuous stirring.
-
Maintain the reaction at this temperature for 6-8 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the purified 6-chloro-2-phenylbenzoxazole.
Quantitative Data for Benzoxazole Synthesis
| Aldehyde | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| Benzaldehyde | NH₄Cl | Ethanol | 6-8 | 80 | 80-90 |
| 4-Chlorobenzaldehyde | NH₄Cl | Ethanol | 6-8 | 80 | 85-95 |
| 4-Methoxybenzaldehyde | NH₄Cl | Ethanol | 6-8 | 80 | 82-92 |
Synthetic Pathway for Benzoxazole Formation
Caption: Synthesis of 6-chlorobenzoxazoles.
Potential Signaling Pathways and Biological Applications
Derivatives of aminophenols and chlorophenols have been investigated for a wide range of biological activities. The incorporation of the this compound scaffold into larger molecules could lead to compounds that target various signaling pathways implicated in disease.
-
Kinase Inhibition: As mentioned, benzoxazole derivatives are known to inhibit protein kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora B Kinase.[4] The synthesis of a library of 6-chlorobenzoxazoles from this compound could lead to the discovery of novel kinase inhibitors for cancer therapy.
-
Antimicrobial Activity: The benzoxazole core is a well-established pharmacophore in the design of antibacterial and antifungal agents.[4] The presence of the chlorine atom in derivatives of this compound may enhance their antimicrobial potency.
-
Antioxidant and Cytotoxic Activities: o-Aminophenol derivatives have demonstrated antioxidant and cytotoxic activities against various cancer cell lines.[5][6]
-
Ferroptosis Inhibition: Recent studies have identified ortho-aminophenol derivatives as potent inhibitors of ferroptosis, a form of regulated cell death.[7]
The exploration of derivatives of this compound represents a promising avenue for the discovery of novel therapeutic agents.
Logical Relationship of Potential Biological Activities
Caption: Potential biological activities.
This compound is a readily available and highly versatile building block for organic synthesis. Its bifunctional nature allows for a variety of chemical transformations, leading to the synthesis of diverse molecular scaffolds. The protocols and data presented here, based on the well-established chemistry of analogous compounds, provide a solid foundation for the application of this compound in the synthesis of novel compounds with potential therapeutic applications in areas such as oncology and infectious diseases. Further exploration of the synthetic utility of this compound is warranted and holds significant promise for the drug discovery and development community.
References
- 1. benchchem.com [benchchem.com]
- 2. Toxicity of the acetyl-para-aminophenol group of medicines to intact intervertebral disc tissue cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Amino-5-chlorophenol: A Versatile Intermediate in Modern Pharmaceutical Synthesis
Application Note AP-2025-12
Introduction
3-Amino-5-chlorophenol, a substituted aromatic amine and phenol, is a key building block in the synthesis of a variety of biologically active molecules. Its unique substitution pattern, featuring amino, hydroxyl, and chloro groups, provides multiple reactive sites for medicinal chemists to elaborate complex molecular architectures. This intermediate is particularly valuable in the development of targeted therapies, including kinase inhibitors for oncology. This document outlines the applications of this compound in the synthesis of specific pharmaceutical agents and provides detailed protocols for its use.
Application in the Synthesis of Kinase Inhibitors
This compound has been successfully employed as a key intermediate in the synthesis of potent and selective kinase inhibitors, which are at the forefront of precision medicine for the treatment of cancer.
Macrocyclic Quinazoline-Based EGFR Inhibitors
Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology. This compound serves as a crucial precursor in the synthesis of novel macrocyclic quinazoline-based EGFR inhibitors. These inhibitors are designed to selectively target specific mutations in EGFR, such as L858R and Del19, which are common in non-small cell lung cancer.
The synthesis involves a multi-step sequence where the amino and hydroxyl groups of this compound are strategically utilized to construct the macrocyclic ring system.[1] The phenol moiety can be used as a nucleophile in substitution reactions, while the amino group can participate in condensation or coupling reactions.
Quantitative Data Summary
| Product Class | Intermediate | Reaction Type | Yield (%) | Reference |
| Macrocyclic EGFR Inhibitor | N-(3-chloro-5-hydroxyphenyl)-4-((6-(2-(2-(2-chloroethoxy)ethoxy)ethoxy)quinazolin-4-yl)amino)butanamide | Nucleophilic Substitution | 33 | [1] |
Experimental Protocol: Synthesis of a Macrocyclic EGFR Inhibitor Intermediate
This protocol is adapted from the synthesis of related quinazoline derivatives.[1]
Objective: To synthesize a key intermediate for a macrocyclic EGFR inhibitor using this compound.
Materials:
-
4-((6-chloroquinazolin-4-yl)amino)butanoic acid derivative (1.0 eq)
-
This compound (1.0 eq)
-
Ethanol (as solvent)
Procedure:
-
Dissolve the starting quinazoline derivative (1.0 eq) in ethanol.
-
Add this compound (1.0 eq) to the solution.
-
Heat the reaction mixture at 70°C for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired intermediate.
Logical Workflow for EGFR Inhibitor Synthesis
Caption: Synthetic workflow for macrocyclic EGFR inhibitors.
Imidazo[4,5-b]pyridin-2-one and Oxazolo[4,5-b]pyridin-2-one Derivatives as Cancer Therapeutics
This compound is a valuable starting material for the synthesis of imidazo[4,5-b]pyridin-2-one and oxazolo[4,5-b]pyridin-2-one compounds. These heterocyclic scaffolds are of significant interest in medicinal chemistry as they can act as protein kinase inhibitors, including RAF and Receptor Tyrosine Kinases (RTKs), which are implicated in various cancers.[2]
Quantitative Data Summary
| Product | Starting Material | Reaction Type | Yield (%) | Reference |
| 6-amino-5-(3-chloro-5-hydroxyphenylamino)pyridin-3-ol | This compound | Not specified | 40 | [2] |
Experimental Protocol: General Synthesis of a Pyridinone Derivative
This generalized protocol is based on the information provided in the patent literature.[2]
Objective: To synthesize a substituted pyridinone derivative using this compound.
Materials:
-
Appropriate pyridine precursor (e.g., a dihalopyridine)
-
This compound
-
Suitable solvent (e.g., an alcohol or a polar aprotic solvent)
-
Base (if required, e.g., an inorganic or organic base)
Procedure:
-
Combine the pyridine precursor and this compound in a reaction vessel.
-
Add the solvent and a base, if necessary, to facilitate the reaction.
-
Heat the mixture to an appropriate temperature and stir for a sufficient time to ensure the reaction goes to completion.
-
Monitor the reaction by a suitable analytical method (TLC, LC-MS).
-
After completion, work up the reaction mixture. This may involve extraction, washing, and drying of the organic layer.
-
Purify the crude product using techniques such as crystallization or column chromatography to yield the final compound.
Biaryl Derivatives as DNA Polymerase Q Modulators
In the field of oncology, targeting DNA repair pathways is a promising strategy. This compound has been utilized in the synthesis of biaryl derivatives that modulate the activity of DNA polymerase Q, an enzyme implicated in cancer.[3]
Experimental Protocol: Synthesis of a Biaryl Ether Linkage
This protocol is inferred from the general procedures described in the patent literature.[3]
Objective: To synthesize a biaryl ether derivative using this compound.
Materials:
-
An activated aryl halide or sulfonate
-
This compound
-
A suitable base (e.g., potassium carbonate, cesium carbonate)
-
A suitable solvent (e.g., DMF, DMSO)
-
Optionally, a catalyst (e.g., a copper or palladium catalyst for Ullmann or Buchwald-Hartwig coupling)
Procedure:
-
To a solution of the activated aryl precursor in a suitable solvent, add this compound and the base.
-
If required, add the appropriate catalyst and ligand.
-
Heat the reaction mixture at an elevated temperature (e.g., 80-120°C) for several hours until the starting materials are consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired biaryl ether.
Signaling Pathway Context
Caption: General mechanism of action for targeted inhibitors.
Application in the Synthesis of Other Chemical Intermediates
Synthesis of 3-Bromo-5-chlorophenol
This compound can be converted to 3-bromo-5-chlorophenol via a Sandmeyer reaction.[4][5] This transformation is significant as 3-bromo-5-chlorophenol is itself a valuable intermediate in the synthesis of pharmaceuticals, including non-nucleoside reverse transcriptase inhibitors and treatments for Alzheimer's disease.[5] However, it has been noted that the starting material, this compound, can be difficult to obtain and the yield of the Sandmeyer reaction may be low.[4][5]
Experimental Protocol: Sandmeyer Reaction
Objective: To synthesize 3-Bromo-5-chlorophenol from this compound.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr)
-
Copper(I) bromide (CuBr)
-
Water
Procedure:
-
Dissolve this compound in aqueous HBr at a low temperature (0-5°C).
-
Slowly add a solution of sodium nitrite in water, maintaining the low temperature, to form the diazonium salt.
-
In a separate flask, prepare a solution of CuBr in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
The reaction mixture is then typically worked up by extraction with an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The crude product is purified by a suitable method such as distillation or chromatography.
Reaction Scheme
Caption: Sandmeyer reaction of this compound.
This compound is a valuable and versatile intermediate for the synthesis of complex pharmaceutical molecules. Its utility has been demonstrated in the creation of targeted therapies for cancer, including kinase inhibitors and DNA polymerase modulators. The protocols provided herein offer a foundation for researchers and scientists in drug development to utilize this important building block in their synthetic endeavors. Further exploration of its reactivity will likely lead to the discovery of new and innovative therapeutic agents.
References
- 1. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2007125330A1 - Imidazo[4, 5-b]pyridin-2-one and oxazolo[4, 5-b]pyridin-2-one compounds and analogs thereof as cancer therapeutic compounds - Google Patents [patents.google.com]
- 3. WO2024211834A1 - Biaryl derivatives and related uses - Google Patents [patents.google.com]
- 4. CN101735023A - Method for preparing 3-bromo-5-chlorophenol - Google Patents [patents.google.com]
- 5. CN101735023B - Method for preparing 3-bromo-5-chlorophenol - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Derivatives from 3-Amino-5-chlorophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various derivatives of 3-Amino-5-chlorophenol, a valuable building block in medicinal chemistry and materials science. The protocols described herein focus on three common and versatile derivatization strategies: N-acylation, O-alkylation (etherification), and Suzuki-Miyaura cross-coupling. These methods allow for the introduction of a wide range of functional groups, enabling the exploration of structure-activity relationships and the development of novel compounds.
N-Acylation of this compound
N-acylation is a fundamental transformation that converts the primary amino group of this compound into an amide. This modification can significantly alter the electronic and steric properties of the molecule, influencing its biological activity and physical characteristics.
Experimental Protocol: General Procedure for N-Acylation
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).
-
Addition of Base: Cool the solution to 0 °C in an ice bath. Add a non-nucleophilic base (1.2 equivalents), such as triethylamine or pyridine, dropwise to the stirred solution.
-
Addition of Acylating Agent: Slowly add the desired acylating agent (1.1 equivalents), for instance, an acyl chloride or anhydride, to the reaction mixture. The acylating agent can be dissolved in a small amount of the reaction solvent before addition.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.[1]
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] Transfer the mixture to a separatory funnel, and extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[1][2] The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-acylated derivative.
Data Presentation: Representative Data for N-Acylation
The following table summarizes representative quantitative data for the N-acylation of aromatic amines, which can be expected to be similar for this compound. Actual yields and purity will depend on the specific acylating agent and reaction conditions.
| Acylating Agent | Product Name | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by HPLC) (%) |
| Acetyl Chloride | N-(3-Chloro-5-hydroxyphenyl)acetamide | 185.60 | 85-95 | >98 |
| Benzoyl Chloride | N-(3-Chloro-5-hydroxyphenyl)benzamide | 247.68 | 80-90 | >98 |
| Isobutyryl Chloride | N-(3-Chloro-5-hydroxyphenyl)isobutyramide | 213.65 | 80-90 | >97 |
Experimental Workflow for N-Acylation
Caption: Workflow for the N-acylation of this compound.
O-Alkylation (Etherification) of this compound
O-alkylation introduces an alkyl or aryl group to the hydroxyl moiety of this compound, forming an ether linkage. This derivatization is crucial for modifying the lipophilicity and metabolic stability of the parent compound. A key challenge in the O-alkylation of aminophenols is the potential for competing N-alkylation. To achieve selectivity, protection of the amino group may be necessary.[3]
Experimental Protocol: Selective O-Alkylation with Amino Group Protection
This protocol employs a protective group strategy to ensure selective O-alkylation.[3]
-
Protection of the Amino Group:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like methanol or ethanol.
-
Add an appropriate protecting group reagent, for example, benzaldehyde (1.0 eq) to form an imine, or di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to form a Boc-carbamate.
-
Stir the reaction at room temperature until the protection is complete (monitor by TLC).
-
Remove the solvent under reduced pressure to obtain the crude N-protected intermediate.
-
-
Etherification (O-Alkylation):
-
Dissolve the crude N-protected intermediate in a polar aprotic solvent such as acetone or DMF.
-
Add a base, for instance, powdered potassium carbonate (K₂CO₃, 3.0 eq) or cesium carbonate (Cs₂CO₃).[3]
-
Add the alkylating agent (e.g., an alkyl halide like ethyl bromide, 1.2 eq).
-
Heat the mixture to reflux and stir for 4-12 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture and filter off the inorganic salts. Evaporate the solvent to yield the crude protected ether.[3]
-
-
Deprotection of the Amino Group:
-
Dissolve the crude product from the previous step in a suitable solvent system (e.g., methanol/water for imine hydrolysis or DCM/trifluoroacetic acid for Boc deprotection).
-
For imine hydrolysis, add an acid such as 2M HCl and stir at 40-50 °C for 1-2 hours.[3] For Boc deprotection, stir with TFA at room temperature.
-
Neutralize the solution with a base (e.g., saturated NaHCO₃ solution) to a pH of ~7-8.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude O-alkylated product by column chromatography.
-
Data Presentation: Representative Data for O-Alkylation
The following table provides expected outcomes for the O-alkylation of this compound with various alkylating agents.
| Alkylating Agent | Product Name | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by HPLC) (%) |
| Ethyl Bromide | 3-Amino-5-chloro-1-ethoxybenzene | 171.62 | 70-85 | >97 |
| Benzyl Bromide | 1-(Benzyloxy)-3-amino-5-chlorobenzene | 233.69 | 65-80 | >97 |
| Methyl Iodide | 3-Amino-5-chloro-1-methoxybenzene | 157.59 | 75-90 | >98 |
Experimental Workflow for O-Alkylation
Caption: Workflow for the selective O-alkylation of this compound.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide.[4][5] This reaction is highly versatile for creating biaryl and hetero-biaryl structures, which are prevalent in many pharmaceutical compounds.[2] The chloro group of this compound can serve as the halide partner in this coupling.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.[6]
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq).[6]
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon) at least three times to ensure an oxygen-free environment.[6]
-
Solvent Addition: Add an anhydrous solvent system, such as 1,4-dioxane/water, toluene, or DMF, via syringe.[2][6]
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 2-24 hours.[2][6] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.[2]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl derivative.[2]
Data Presentation: Representative Data for Suzuki-Miyaura Coupling
The following table illustrates potential outcomes for the Suzuki-Miyaura coupling of this compound with various boronic acids.
| Boronic Acid | Product Name | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by HPLC) (%) |
| Phenylboronic Acid | 5-Amino-biphenyl-3-ol | 185.22 | 60-80 | >97 |
| 4-Methoxyphenylboronic Acid | 5-Amino-4'-methoxy-biphenyl-3-ol | 215.25 | 65-85 | >97 |
| Pyridine-3-boronic Acid | 5-Amino-3'-(pyridin-3-yl)phenol | 186.21 | 50-75 | >96 |
Signaling Pathway Diagram for Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Analytical Characterization of 3-Amino-5-chlorophenol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of analytical methodologies for the characterization of 3-Amino-5-chlorophenol, a key intermediate in pharmaceutical synthesis. The following sections detail protocols for chromatographic, spectroscopic, and thermal analysis techniques to determine the identity, purity, and stability of this compound.
Chromatographic Analysis
Chromatographic techniques are essential for separating and quantifying this compound from impurities and related substances. High-Performance Liquid Chromatography (HPLC) is the primary method for purity assessment, while Gas Chromatography-Mass Spectrometry (GC-MS) serves as a valuable orthogonal method, particularly for volatile impurities.
Reverse-phase HPLC with UV detection is a robust and widely used method for determining the purity of this compound with high accuracy and precision.[1][2]
Experimental Protocol: RP-HPLC
-
Instrumentation: HPLC system with a UV-Vis detector, C18 or Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm).[3]
-
Reagents and Materials:
-
Chromatographic Conditions:
-
Mobile Phase A: 20 mM sodium phosphate buffer, pH adjusted to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: A typical starting point is a gradient from 10% to 90% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound to find the maximum absorption wavelength (λmax).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water (diluent).[1]
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to the mark with the diluent.
-
-
Analysis:
-
Inject the standard solution to determine the retention time and peak area.
-
Inject the sample solution.
-
Calculate the purity of the sample by comparing the peak area of the main peak to the total area of all peaks.
-
Data Presentation: HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 20 mM NaH2PO4, pH 3.0; B: Acetonitrile[1] |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detection | UV at λmax |
| Injection Volume | 10 µL |
Workflow for HPLC Analysis
Caption: Workflow for HPLC purity analysis of this compound.
GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities. Derivatization is often employed for polar compounds like phenols to improve their volatility and chromatographic behavior.[4]
Experimental Protocol: GC-MS (with Derivatization)
-
Instrumentation: GC system coupled to a Mass Spectrometer.
-
Reagents and Materials:
-
This compound sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Ethyl acetate (GC grade)
-
-
Derivatization Procedure:
-
Accurately weigh about 1 mg of the sample into a vial.
-
Add 200 µL of pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
-
Analysis:
-
Inject the derivatized sample.
-
Identify the main peak and any impurity peaks by their retention times and mass spectra.
-
Compare the obtained mass spectra with a library (e.g., NIST) for identification.
-
Data Presentation: GC-MS Parameters
| Parameter | Condition |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium (1.0 mL/min) |
| Oven Program | 80 °C (2 min), then 10 °C/min to 280 °C (5 min) |
| Ionization | Electron Ionization (EI), 70 eV |
| Mass Range | m/z 40-550 |
Spectroscopic Analysis
Spectroscopic techniques are crucial for the structural elucidation and confirmation of this compound.
NMR spectroscopy provides detailed information about the molecular structure. 1H NMR is used to identify the hydrogen atoms in the molecule.
Experimental Protocol: 1H NMR
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d6) in an NMR tube.[2]
-
Acquisition: Acquire the 1H NMR spectrum using a standard single-pulse experiment.
-
Data Interpretation:
-
The expected chemical shifts (δ) for this compound in DMSO-d6 are approximately:
-
δ = 5.25 (broad singlet, 2H, -NH2)
-
δ = 5.92 (doublet, 2H, Ar-H)
-
δ = 6.03 (triplet, 1H, Ar-H)
-
δ = 9.29 (singlet, 1H, -OH)[5]
-
-
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol: FTIR
-
Instrumentation: FTIR spectrometer.
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum typically in the range of 4000-400 cm-1.
-
Data Interpretation: Identify characteristic absorption bands for the functional groups:
-
O-H stretching (phenol): ~3300-3500 cm-1 (broad)
-
N-H stretching (amine): ~3300-3400 cm-1
-
C=C stretching (aromatic): ~1600-1450 cm-1
-
C-O stretching (phenol): ~1200 cm-1
-
C-Cl stretching: ~800-600 cm-1
-
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Experimental Protocol: LC-MS
-
Instrumentation: Liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Analysis: Infuse a dilute solution of the sample directly into the mass spectrometer or analyze the eluent from an HPLC separation.
-
Data Interpretation: In positive ESI mode, the expected protonated molecule [M+H]+ for this compound (C6H6ClNO, MW: 143.57) is m/z = 144.[5]
Data Presentation: Spectroscopic Data Summary
| Technique | Parameter | Observed Value |
| 1H NMR (DMSO-d6) | Chemical Shifts (δ, ppm) | 5.25 (2H), 5.92 (2H), 6.03 (1H), 9.29 (1H)[5] |
| FTIR | Key Absorptions (cm-1) | ~3300-3500 (O-H), ~3300-3400 (N-H), ~1600 (C=C) |
| MS (ESI+) | [M+H]+ | m/z = 144[5] |
Logical Flow for Spectroscopic Characterization
Caption: Logical workflow for the structural elucidation of this compound.
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal properties of this compound, such as its melting point and thermal stability.[6]
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting point and other thermal transitions.[6]
Experimental Protocol: DSC
-
Instrumentation: DSC instrument.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
-
Analysis:
-
Heat the sample under a nitrogen atmosphere.
-
A typical heating rate is 10 °C/min.
-
Record the heat flow as a function of temperature.
-
-
Data Interpretation: The melting point is determined from the peak of the endothermic event on the DSC thermogram.
TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.[6]
Experimental Protocol: TGA
-
Instrumentation: TGA instrument.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
Analysis:
-
Heat the sample under a nitrogen or air atmosphere at a constant rate (e.g., 10 °C/min).
-
Record the mass loss as a function of temperature.
-
-
Data Interpretation: The onset temperature of decomposition indicates the thermal stability of the compound.
Data Presentation: Thermal Analysis Data
| Technique | Parameter | Typical Result |
| DSC | Melting Point | Determined from the endotherm peak |
| TGA | Decomposition Onset | Temperature at which significant mass loss begins |
Workflow for Thermal Analysis
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-Amino-5-chlorophenol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Amino-5-chlorophenol. The method utilizes a reversed-phase C18 column with UV detection, providing a reliable and reproducible approach for the determination of this compound in various sample matrices. This application note provides the complete chromatographic conditions, protocols for solution preparation, and a logical workflow for method development.
1. Introduction
This compound (CAS: 883195-40-2, Molecular Formula: C₆H₆ClNO, Molecular Weight: 143.57 g/mol ) is an aromatic compound used as an intermediate in the synthesis of various chemical and pharmaceutical products.[1][2] Accurate and reliable quantification of this compound is crucial for quality control, process monitoring, and stability studies. High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for such separations due to its high resolution, sensitivity, and accuracy.[3] This note describes a validated isocratic reversed-phase HPLC method suitable for this purpose.
2. Experimental
2.1 Chemicals and Reagents
-
This compound reference standard (Purity ≥97%)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)
-
Phosphoric Acid (Analytical Grade)
-
Deionized Water (18.2 MΩ·cm)
2.2 Instrumentation A standard HPLC system equipped with the following components was used:
-
Isocratic or Gradient Pump
-
Autosampler
-
Column Thermostat
-
UV-Vis or Photodiode Array (PDA) Detector
-
Chromatography Data System (CDS)
2.3 Chromatographic Conditions The separation was achieved using the parameters outlined in the table below. These conditions were optimized to provide a sharp, symmetric peak with a reasonable retention time.
| Parameter | Condition |
| Column | C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | 25 mM Potassium Dihydrogen Phosphate (pH 3.0) : Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
3. Protocols
3.1 Mobile Phase Preparation
-
Buffer Preparation (25 mM KH₂PO₄, pH 3.0):
-
Weigh 3.40 g of KH₂PO₄ and dissolve in 1000 mL of deionized water.
-
Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
-
Mobile Phase Mixture:
-
Combine 700 mL of the prepared buffer with 300 mL of acetonitrile.
-
Mix thoroughly and degas the solution for 15 minutes using sonication or vacuum degassing.
-
3.2 Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL):
-
Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with methanol. Mix until fully dissolved. This solution should be stored at 2-8°C and protected from light.
-
-
Working Standard Solutions:
-
Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock solution with the mobile phase.
-
3.3 Sample Preparation Protocol
-
Accurately weigh a portion of the sample expected to contain this compound.
-
Transfer the weighed sample to a volumetric flask of appropriate size.
-
Add a portion of the mobile phase (or a suitable solvent in which the analyte is soluble) and sonicate for 10-15 minutes to ensure complete dissolution.
-
Dilute to the final volume with the same solvent and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[4][5]
-
The sample is now ready for injection.
4. Method Development and System Suitability
The development of a robust HPLC method follows a logical sequence to ensure optimal performance. The workflow involves selecting the appropriate column and mobile phase, optimizing the separation parameters, and finally, validating the method.
Caption: Logical workflow for HPLC method development.
4.1 System Suitability To ensure the HPLC system is performing correctly, system suitability parameters should be evaluated before sample analysis by injecting a working standard solution (e.g., 25 µg/mL) six times.
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | N > 2000 | > 5000 |
| RSD of Peak Area | ≤ 2.0% | < 1.0% |
| RSD of Retention Time | ≤ 1.0% | < 0.5% |
5. Sample Preparation Workflow
Proper sample preparation is critical to protect the HPLC column and ensure reproducible results. The following diagram illustrates a standard workflow for preparing a solid sample for analysis.
Caption: Standard workflow for sample preparation.
The HPLC method described provides a straightforward and effective means for the analysis of this compound. The use of a standard C18 column and a simple isocratic mobile phase makes this method easily transferable to most analytical laboratories. The detailed protocols for mobile phase, standard, and sample preparation will enable researchers to achieve accurate and precise results for routine analysis and quality control applications.
References
The Role of Substituted Aminochlorophenols in the Synthesis of Tyrosine Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted aminophenols are critical building blocks in the synthesis of a variety of pharmacologically active molecules, including potent tyrosine kinase inhibitors (TKIs). This document explores the role of these precursors, with a specific focus on the isomeric amin D-chlorophenols. While a comprehensive review of current literature and patent databases did not yield specific examples of 3-Amino-5-chlorophenol as a direct precursor in the synthesis of established tyrosine kinase inhibitors, its isomer, 4-Amino-3-chlorophenol , has been identified as a key intermediate in the manufacture of the approved anticancer drugs Lenvatinib and Tivozanib. This application note will detail the established synthetic routes for these TKIs utilizing 4-Amino-3-chlorophenol, providing experimental protocols, quantitative data, and pathway diagrams to illustrate its significance in medicinal chemistry and drug development.
Introduction: The Significance of Aminochlorophenol Scaffolds
Tyrosine kinases are a class of enzymes that play a pivotal role in intracellular signaling pathways regulating cell growth, differentiation, and metabolism. Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. Small molecule tyrosine kinase inhibitors have revolutionized cancer treatment by selectively targeting these aberrant signaling pathways.
The synthesis of these complex inhibitors often relies on the use of versatile chemical building blocks. Aminochlorophenols, with their trifunctional nature (amino, hydroxyl, and chloro groups), offer multiple reaction sites for the construction of the heterocyclic core structures common to many TKIs. The specific substitution pattern of these functional groups on the phenyl ring is crucial for the final structure and biological activity of the drug. While this compound represents a potential scaffold, current industrial applications in TKI synthesis prominently feature its isomer, 4-Amino-3-chlorophenol.
Established Role of 4-Amino-3-chlorophenol in TKI Synthesis
Lenvatinib Synthesis
Lenvatinib is an oral multi-targeted tyrosine kinase inhibitor used in the treatment of various cancers, including thyroid, renal cell, and hepatocellular carcinoma. A key step in its synthesis involves the etherification of the quinoline core with 4-Amino-3-chlorophenol, followed by the formation of a urea linkage.
The synthesis of Lenvatinib from 4-Amino-3-chlorophenol can be conceptualized in the following workflow:
Caption: Workflow for the synthesis of Lenvatinib.
-
Reaction Setup: To a 500 mL three-necked flask under a nitrogen atmosphere, add 200 mL of dimethyl sulfoxide (DMSO).
-
Addition of Reagents: While stirring, add 20.00 g of 4-chloro-7-methoxyquinoline-6-carboxamide, 18.20 g of 4-amino-3-chlorophenol, and 14.22 g of potassium tert-butoxide.
-
Reaction Conditions: Heat the mixture to 65°C and maintain with stirring for 19 hours.
-
Work-up and Isolation: After the reaction is complete, pour the mixture into pure water to precipitate the product. Filter the resulting solid and wash the filter cake with pure water.
-
Drying: Dry the solid at 60°C for 1-2 hours to yield the brown solid product.
| Reactant/Product | Molecular Weight ( g/mol ) | Amount Used | Moles | Yield (%) |
| 4-chloro-7-methoxyquinoline-6-carboxamide | 236.65 | 20.00 g | 0.0845 | - |
| 4-Amino-3-chlorophenol | 143.57 | 18.20 g | 0.1268 | - |
| Potassium tert-butoxide | 112.21 | 14.22 g | 0.1267 | - |
| 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide | 343.76 | 25.07 g | 0.0729 | 86.32 |
The intermediate amine is then reacted with phenyl chloroformate and subsequently with cyclopropylamine to form the final Lenvatinib molecule. An alternative patented route combines these steps more directly.[1]
Tivozanib Synthesis
Tivozanib is another potent VEGFR tyrosine kinase inhibitor used for the treatment of advanced renal cell carcinoma. Its synthesis also leverages 4-Amino-3-chlorophenol as a key building block.
A common synthetic route for Tivozanib involves the coupling of a substituted quinoline with 4-Amino-3-chlorophenol, followed by urea formation.
Caption: Workflow for the synthesis of Tivozanib.
This synthesis is typically performed in a multi-step sequence. A key step is the coupling of the quinoline and aminophenol moieties.
-
Coupling Reaction: 4-chloro-6,7-dimethoxyquinoline is reacted with 4-Amino-3-chlorophenol in a suitable solvent with a base to form the diaryl ether intermediate, 4-((4-amino-3-chlorophenyl)oxy)-6,7-dimethoxyquinoline.
-
Urea Formation: The resulting intermediate is then reacted with triphosgene and 3-amino-5-methylisoxazole to form the final urea linkage, yielding Tivozanib.[2]
Detailed quantitative data for each step varies across different patented procedures, however, an overall yield of 28.7% over six steps for a synthesis of Tivozanib has been reported.[2] Another process reports a yield of 35%.[3]
Signaling Pathways Targeted by Lenvatinib and Tivozanib
Both Lenvatinib and Tivozanib primarily target the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, which is crucial for angiogenesis, the formation of new blood vessels that tumors require for growth and metastasis.
Caption: Simplified VEGFR signaling pathway inhibited by TKIs.
Conclusion and Future Perspectives
While this compound has not been identified as a key intermediate in the synthesis of currently marketed tyrosine kinase inhibitors, the critical role of its isomer, 4-Amino-3-chlorophenol, in the production of Lenvatinib and Tivozanib underscores the importance of the amin D-chlorophenol scaffold in medicinal chemistry. The synthetic protocols and data presented herein for 4-Amino-3-chlorophenol provide a valuable resource for researchers in drug discovery and process development.
The potential of this compound as a building block for novel kinase inhibitors remains an area for future exploration. Its unique substitution pattern could lead to the development of new chemical entities with distinct pharmacological profiles, potentially targeting different kinase families or overcoming existing drug resistance mechanisms. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted.
References
Application Notes and Protocols for N-Acylation of 3-Amino-5-chlorophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental procedure for the N-acylation of 3-amino-5-chlorophenol, a critical transformation in the synthesis of various pharmaceutical and bioactive molecules. The protocol is based on the robust and widely applicable Schotten-Baumann reaction, which is well-suited for the acylation of amines.[1][2][3][4]
The selective N-acylation of this compound is a key step in the development of various compounds of interest in medicinal chemistry. The presence of both a nucleophilic amino group and a phenolic hydroxyl group requires careful selection of reaction conditions to achieve chemoselectivity. Under the described basic conditions, the more nucleophilic amino group preferentially attacks the acylating agent.
Experimental Protocols
This protocol details the N-acylation of this compound using an acyl chloride as the acylating agent. The procedure can be adapted for use with acid anhydrides, which may require slightly different reaction conditions.[5][6]
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)
-
Dichloromethane (DCM)
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Distilled water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in dichloromethane. Begin stirring the solution at room temperature.
-
Addition of Base: Slowly add 10% aqueous sodium hydroxide solution (2.0-3.0 equivalents) to the stirring solution.[7]
-
Addition of Acylating Agent: In a dropping funnel, dissolve the acyl chloride (1.1 equivalents) in a small amount of dichloromethane. Add the acyl chloride solution dropwise to the vigorously stirred biphasic mixture over a period of 15-30 minutes.[3][7] Maintain the reaction temperature at room temperature.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with distilled water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent.
-
-
Isolation of Product: Concentrate the filtrate using a rotary evaporator to obtain the crude N-acyl-3-amino-5-chlorophenol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.[3][8][9]
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point determination.
Data Presentation
The following table summarizes typical quantitative data expected for the N-acylation of an aminophenol using the Schotten-Baumann method. Actual yields may vary depending on the specific acylating agent and reaction conditions used.
| Reactant | Acylating Agent | Product | Typical Yield (%) |
| This compound | Acetyl Chloride | N-(3-chloro-5-hydroxyphenyl)acetamide | 85 - 95 |
| This compound | Benzoyl Chloride | N-(3-chloro-5-hydroxyphenyl)benzamide | 80 - 90 |
Mandatory Visualization
Experimental Workflow for N-Acylation of this compound
Caption: Workflow for the N-acylation of this compound.
Signaling Pathway of the Schotten-Baumann Reaction
Caption: Key steps in the Schotten-Baumann N-acylation reaction.
References
- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 2. grokipedia.com [grokipedia.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. Schotten-Baumann Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 7. benchchem.com [benchchem.com]
- 8. EP0320484A2 - Purification of N-acetyl aminophenols - Google Patents [patents.google.com]
- 9. US4474985A - Purification of N-acetyl aminophenols - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 3-Amino-5-chlorophenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 3-amino-5-chlorophenol in the synthesis of various heterocyclic compounds. The methodologies described herein are based on established chemical principles and provide a framework for the synthesis of novel molecules with potential applications in medicinal chemistry, materials science, and agrochemicals.
Overview of this compound
This compound is a versatile aromatic building block containing three key functional groups: a primary amine, a hydroxyl group, and a chlorine atom. This unique combination of functionalities allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of diverse heterocyclic systems. The presence of the chlorine atom can be used to modulate the electronic properties and biological activity of the resulting compounds.
Chemical Structure:
Key Properties:
| Property | Value |
| CAS Number | 883195-40-2 |
| Molecular Formula | C₆H₆ClNO |
| Molecular Weight | 143.57 g/mol |
| Appearance | Solid |
| Storage | Keep in a dark place, inert atmosphere, 2-8°C |
Synthesis of Benzoxazole Derivatives
The synthesis of benzoxazoles from o-aminophenols is a well-established method in heterocyclic chemistry.[1][2] Although specific examples with this compound are not extensively documented in the literature, the general principles of intramolecular cyclization can be readily applied. The reaction typically involves the condensation of the aminophenol with a carboxylic acid or its derivative, followed by cyclodehydration.
General Reaction Scheme:
The reaction of this compound with a carboxylic acid in the presence of a dehydrating agent such as polyphosphoric acid (PPA) is expected to yield the corresponding 6-chloro-2-substituted-benzoxazole.
Caption: General workflow for the synthesis of 6-chloro-2-substituted-benzoxazoles.
Experimental Protocol (General Procedure):
-
To a stirred solution of this compound (1.0 eq) in polyphosphoric acid (PPA) (10-20 times the weight of the aminophenol), add the desired carboxylic acid (1.1 eq).
-
Heat the reaction mixture to 150-180°C and maintain this temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to afford the pure 6-chloro-2-substituted-benzoxazole.
Illustrative Data Table (Hypothetical Yields):
| R-Group of Carboxylic Acid | Product | Hypothetical Yield (%) |
| -CH₃ (Acetic Acid) | 6-Chloro-2-methylbenzoxazole | 75-85 |
| -C₆H₅ (Benzoic Acid) | 6-Chloro-2-phenylbenzoxazole | 80-90 |
| -C₄H₃S (Thiophene-2-carboxylic acid) | 6-Chloro-2-(thiophen-2-yl)benzoxazole | 70-80 |
Synthesis of Phenoxazine Derivatives
Phenoxazines are another important class of heterocyclic compounds with applications in medicinal chemistry and materials science.[3][4] The synthesis of phenoxazines can be achieved through the oxidative cyclization of two molecules of an aminophenol or by the condensation of an aminophenol with a catechol derivative.
General Reaction Scheme:
The oxidative dimerization of this compound in the presence of an oxidizing agent can lead to the formation of a diamino-dichlorophenoxazine derivative.
Caption: Oxidative dimerization pathway to phenoxazine derivatives.
Experimental Protocol (General Procedure):
-
Dissolve this compound (2.0 eq) in a suitable solvent such as ethanol or methanol.
-
Add an oxidizing agent, for example, potassium ferricyanide (K₃[Fe(CN)₆]) or manganese dioxide (MnO₂), portion-wise to the stirred solution.
-
The reaction can be carried out at room temperature or with gentle heating, and the progress is monitored by TLC.
-
Upon completion of the reaction, the solid byproducts are removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product is then purified by column chromatography on silica gel or by recrystallization to obtain the pure phenoxazine derivative.
Synthesis of Azo Dyes
Azo dyes are a large and important class of colored organic compounds characterized by the presence of the azo (–N=N–) functional group. The synthesis involves two main steps: diazotization of a primary aromatic amine and subsequent coupling with an electron-rich aromatic compound.
General Reaction Scheme:
This compound can be diazotized and then coupled with a suitable coupling component (e.g., a phenol or an aniline derivative) to form a variety of azo dyes.
Caption: Workflow for the synthesis of azo dyes from this compound.
Experimental Protocol: Synthesis of a Representative Azo Dye
Part A: Diazotization of this compound
-
In a 250 mL beaker, suspend 1.44 g (0.01 mol) of this compound in 25 mL of water and 2.5 mL of concentrated hydrochloric acid.
-
Stir the mixture until a clear solution is obtained, then cool it to 0-5°C in an ice bath.
-
In a separate beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold solution of this compound hydrochloride, ensuring the temperature remains below 5°C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete diazotization.
Part B: Azo Coupling with Phenol
-
In a 400 mL beaker, dissolve 0.94 g (0.01 mol) of phenol in 20 mL of a 10% sodium hydroxide solution.
-
Cool this alkaline solution of phenol to 0-5°C in an ice bath.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part A to the cold alkaline phenol solution.
-
A colored precipitate of the azo dye will form immediately.
-
Continue stirring the mixture in the ice bath for another 30 minutes to ensure the completion of the coupling reaction.
-
Collect the precipitated dye by filtration, wash it thoroughly with cold water until the washings are neutral, and then dry it in an oven at a low temperature.
Illustrative Data for a Hypothetical Azo Dye (Chloro-Azo-Phenol):
| Property | Value |
| Appearance | Orange-Red Powder |
| Yield (%) | 85-95 |
| Melting Point (°C) | >250 (decomposes) |
| λmax (in Ethanol) | 480-500 nm |
Application in Agrochemical Synthesis
Substituted aminophenols are valuable intermediates in the synthesis of various agrochemicals. For instance, the structural motif of this compound can be incorporated into molecules with herbicidal or insecticidal properties. The synthesis of compounds like Fluazuron, an insect growth regulator, involves the reaction of a substituted aniline with an isocyanate, a reaction pathway that could potentially be adapted for this compound to create novel agrochemicals.
Disclaimer: The experimental protocols and data provided for the synthesis of benzoxazoles, phenoxazines, and agrochemicals are illustrative and based on general chemical principles. Researchers should conduct their own literature searches for specific, validated procedures or perform optimization studies to achieve the desired outcomes. All laboratory work should be carried out with appropriate safety precautions.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-Amino-5-chlorophenol by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of crude 3-Amino-5-chlorophenol via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations for selecting a suitable recrystallization solvent for this compound?
A1: The ideal solvent for recrystallizing this compound should exhibit a steep solubility curve. This means the compound should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures (e.g., 0-4 °C). This differential solubility is crucial for achieving a high recovery of the purified product. Additionally, the solvent should not react with this compound and should be easily removable from the final crystalline product.
Q2: My crude this compound is highly colored. How can I remove colored impurities during recrystallization?
A2: Colored impurities, often arising from oxidation of the aminophenol, can be effectively removed by treating the hot solution with activated charcoal. After dissolving the crude product in the minimum amount of hot solvent, a small amount of activated charcoal is added to the solution. The mixture is then briefly heated to allow for adsorption of the colored bodies onto the charcoal's surface. A subsequent hot filtration step will remove the charcoal and the adsorbed impurities.
Q3: What are the most common impurities found in crude this compound?
A3: The impurity profile of crude this compound is largely dependent on the synthetic route employed. A common method for its preparation is the reduction of 3-chloro-5-nitrophenol. Potential impurities from this process include:
-
Unreacted starting material: 3-chloro-5-nitrophenol.
-
Incompletely reduced intermediates: Such as the corresponding nitroso and hydroxylamine compounds.
-
Side-products: Arising from over-reduction or side reactions.
-
Residual reagents and catalysts: For example, residual metals from catalytic hydrogenation or salts from chemical reduction.
Q4: What is the expected melting point of pure this compound?
A4: The melting point of pure this compound is a key indicator of its purity. A sharp melting point range close to the literature value suggests a high degree of purity. While specific values can vary slightly between sources, a representative melting point for the related 3-Aminophenol is in the range of 120-124 °C. Any significant deviation or a broad melting range indicates the presence of impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling | 1. Too much solvent was used, resulting in a solution that is not supersaturated upon cooling. 2. The rate of cooling is too slow, or the final temperature is not low enough. 3. The presence of significant impurities inhibiting crystal nucleation. | 1. Boil off some of the solvent to concentrate the solution and then allow it to cool again. 2. Once the solution has reached room temperature, place it in an ice bath to further decrease the temperature. 3. Try to induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface or by adding a seed crystal of pure this compound. |
| Oiling out instead of crystallization | 1. The boiling point of the recrystallization solvent is higher than the melting point of this compound. 2. The crude material has a high concentration of impurities, which lowers the melting point of the mixture. 3. The solution is too concentrated. | 1. Select a solvent with a lower boiling point. 2. Attempt to purify the crude material by another method (e.g., column chromatography) before recrystallization. 3. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and then allow it to cool slowly. |
| Low recovery of purified product | 1. The chosen solvent is too effective at dissolving this compound, even at low temperatures. 2. Too much solvent was used in the initial dissolution step. 3. Premature crystallization occurred during hot filtration. 4. The crystals were washed with an excessive amount of cold solvent. | 1. Choose a less polar solvent or use a solvent mixture (e.g., ethanol-water). 2. Use the minimum amount of hot solvent necessary to dissolve the crude product.[1] 3. Ensure the filtration apparatus is pre-heated and the filtration is performed quickly to prevent cooling. 4. Wash the collected crystals with a minimal amount of ice-cold solvent.[1] |
| Crystals are still colored after recrystallization | 1. The colored impurity has similar solubility characteristics to this compound in the chosen solvent. 2. Insufficient amount of activated charcoal was used. 3. The compound is susceptible to oxidation and is degrading during the process. | 1. Perform a second recrystallization using a different solvent system. 2. Increase the amount of activated charcoal used during the decolorization step. 3. Consider performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound from an Aqueous-Organic Solvent System
This protocol is suitable for crude this compound with moderate levels of impurities. An ethanol/water mixture is a commonly effective solvent system for aminophenols.
Methodology:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring until the solid dissolves completely.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% by weight of the crude product) and swirl the flask. Reheat the solution to a gentle boil for a few minutes.
-
Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot filtration. Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the charcoal and any other insoluble materials.
-
Crystallization: To the hot, clear filtrate, add hot water dropwise until the solution becomes faintly cloudy. This indicates the saturation point. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a temperature below the compound's melting point.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 883195-40-2[2][3][4][5] |
| Molecular Formula | C₆H₆ClNO[3][5] |
| Molecular Weight | 143.57 g/mol [3] |
| Appearance | Solid[4] |
| Melting Point | Data not available for this compound. The related compound 3-Aminophenol melts at 120-124 °C. |
Visualizations
Caption: Experimental workflow for the purification of this compound by recrystallization.
Caption: Logical relationships for troubleshooting common recrystallization problems.
References
optimizing reaction conditions for 3-Amino-5-chlorophenol synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 3-Amino-5-chlorophenol. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: A common and effective starting material is 3-chloro-5-nitrophenol. The synthesis involves the reduction of the nitro group to an amino group.
Q2: What are the typical reducing agents used for the conversion of 3-chloro-5-nitrophenol?
A2: Several reducing agents can be employed. A frequently used method involves zinc powder in the presence of an ammonium chloride solution.[1] Other common methods for nitro group reduction include using iron in acetic acid or catalytic hydrogenation with reagents like Pt/C under a hydrogen atmosphere.[2][3]
Q3: What are the key reaction parameters to control during the reduction step?
A3: Temperature and the rate of addition of reagents are critical. For the reduction with zinc powder and ammonium chloride, the reaction temperature is typically maintained around 60 °C.[1] Gradual addition of the ammonium chloride solution is also important to control the reaction rate and prevent overheating.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored using Thin Layer Chromatography (TLC). A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material (3-chloro-5-nitrophenol) from the product (this compound). The disappearance of the starting material spot indicates the completion of the reaction.
Q5: What is a standard work-up and purification procedure for this compound?
A5: After the reaction is complete, the solid catalyst (e.g., zinc powder) is typically removed by filtration. The filtrate is then concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to obtain the final product with high purity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction. | - Ensure the reducing agent is fresh and active.- Verify the reaction temperature is maintained at the optimal level (e.g., 60 °C for Zn/NH4Cl reduction).[1]- Increase the reaction time and monitor via TLC until the starting material is consumed. |
| Decomposition of the product. | - Avoid excessive heating during the reaction and work-up.- Work-up the reaction mixture promptly after completion. | |
| Loss of product during work-up. | - Ensure complete extraction of the product from the aqueous layer if applicable.- Use appropriate solvent volumes during extraction and washing steps. | |
| Presence of Impurities in the Final Product | Incomplete reaction. | - As mentioned above, ensure the reaction goes to completion by monitoring with TLC. |
| Formation of side products. | - Control the reaction temperature carefully to minimize side reactions.- Ensure the dropwise addition of reagents to avoid localized high concentrations. | |
| Inefficient purification. | - Optimize the eluent system for column chromatography to achieve better separation.- If recrystallizing, choose a solvent system in which the product has high solubility at high temperatures and low solubility at room temperature, while impurities remain soluble. | |
| Reaction is Too Vigorous or Uncontrolled | Reaction is highly exothermic. | - Maintain a slower rate of addition for the reagents (e.g., ammonium chloride solution).- Use an ice bath to cool the reaction vessel if the temperature rises too quickly. |
| Incorrect stoichiometry of reagents. | - Double-check the molar ratios of all reactants before starting the experiment. |
Experimental Protocol: Synthesis of this compound from 3-chloro-5-nitrophenol
This protocol is based on the reduction of 3-chloro-5-nitrophenol using zinc powder and ammonium chloride.[1]
Materials:
-
3-chloro-5-nitrophenol
-
Zinc powder
-
Ammonium chloride
-
Ethanol
-
Water
-
Ethyl acetate (for extraction and chromatography)
-
Hexane (for chromatography)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-5-nitrophenol (1.0 eq) in ethanol.
-
Add zinc powder (5.0 eq) to the solution.
-
Heat the mixture to 60 °C with stirring.
-
Prepare an aqueous solution of ammonium chloride (2.0 eq).
-
Add the ammonium chloride solution dropwise to the reaction mixture while maintaining the temperature at 60 °C.
-
After the addition is complete, continue stirring the reaction at 60 °C and monitor its progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the excess zinc powder and other insoluble materials.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 3-chloro-5-nitrophenol | [1] |
| Reagents | Zinc powder, Ammonium chloride | [1] |
| Solvent | Ethanol, Water | [1] |
| Reaction Temperature | 60 °C | [1] |
| Molar Ratio (3-chloro-5-nitrophenol:Zn:NH4Cl) | 1 : 5 : 2 | [1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
References
common side products in the synthesis of 3-Amino-5-chlorophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis of 3-Amino-5-chlorophenol, particularly focusing on the identification and mitigation of common side products.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and what are the expected side products?
The most prevalent method for synthesizing this compound is the reduction of 3-chloro-5-nitrophenol. During this conversion, several side products can form, primarily due to incomplete reaction or side reactions of intermediates. The most common impurities include:
-
Incomplete reduction intermediates: 3-Chloro-5-nitrosophenol and 3-chloro-5-hydroxylaminophenol.
-
Condensation products: Azoxy, azo, and hydrazo dimers of 3-chloro-5-substituted phenyl rings.
-
Dehalogenated product: 3-Aminophenol, resulting from the cleavage of the carbon-chlorine bond.
-
Unreacted starting material: Residual 3-chloro-5-nitrophenol.
Q2: How can I detect the presence of these side products in my reaction mixture?
A combination of analytical techniques is recommended for the detection and quantification of impurities:
-
Thin Layer Chromatography (TLC): A quick and effective method to monitor the progress of the reaction and identify the presence of starting material and major byproducts by comparing with reference standards.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the product and the percentage of each impurity.
-
Mass Spectrometry (MS): Helps in the identification of unknown impurities by determining their molecular weights.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for structural elucidation of the main product and any significant impurities that can be isolated.
Q3: Are there specific reaction conditions that favor the formation of certain side products?
Yes, the choice of reducing agent and reaction conditions significantly influences the impurity profile. For instance, catalytic hydrogenation with palladium on carbon (Pd/C) can sometimes lead to dehalogenation. The use of strong reducing agents like lithium aluminum hydride (LiAlH4) with aromatic nitro compounds may result in the formation of azo products.[1] Incomplete reactions, often due to insufficient reducing agent or short reaction times, will result in the presence of unreacted starting material and intermediates like hydroxylamines.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Issue 1: Low yield of this compound and presence of unreacted 3-chloro-5-nitrophenol.
-
Possible Cause: Incomplete reaction.
-
Troubleshooting Steps:
-
Increase Reaction Time: Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Increase Stoichiometry of Reducing Agent: Ensure a sufficient molar excess of the reducing agent is used.
-
Optimize Reaction Temperature: While higher temperatures can increase the reaction rate, they may also promote side reactions. A careful optimization of the temperature is recommended.
-
Ensure Efficient Stirring: Proper mixing is crucial, especially in heterogeneous reactions (e.g., with solid iron powder), to ensure complete contact between reactants.
-
Issue 2: Formation of a significant amount of 3-Aminophenol.
-
Possible Cause: Dehalogenation of the starting material or product.
-
Troubleshooting Steps:
-
Choice of Catalyst: If using catalytic hydrogenation, consider replacing Palladium on carbon (Pd/C) with a catalyst less prone to causing dehalogenation, such as Raney Nickel.
-
Optimize Hydrogen Pressure: If using H2 gas, lower pressures may reduce the incidence of dehalogenation.
-
Alternative Reducing Agents: Consider using other reducing systems like iron powder in acidic media (e.g., with ammonium chloride) or tin(II) chloride, which are less likely to cause dehalogenation.[2]
-
Issue 3: Presence of colored impurities, suggesting azo or azoxy compounds.
-
Possible Cause: Condensation of reaction intermediates.
-
Troubleshooting Steps:
-
Control Reaction Temperature: These side reactions are often promoted at higher temperatures. Maintaining a controlled and moderate temperature throughout the reaction can minimize their formation.
-
Ensure a Reducing Environment: Maintain a sufficient excess of the reducing agent throughout the reaction to ensure that the nitroso and hydroxylamine intermediates are rapidly reduced to the desired amine before they can dimerize.
-
pH Control: The stability of intermediates can be pH-dependent. Maintaining the recommended pH for the chosen reduction method is important.
-
Data Presentation
The choice of reducing agent is critical in determining the product distribution. The following table summarizes the general trends observed with common reducing agents for nitroarenes.
| Reducing Agent System | Primary Product | Common Side Products | Notes |
| H₂/Pd-C | Amine | Dehalogenated amine, hydroxylamine | Highly efficient but can cause dehalogenation of aryl halides. |
| H₂/Raney Ni | Amine | Hydroxylamine | Often preferred over Pd/C to avoid dehalogenation. |
| Fe/NH₄Cl or Fe/HCl | Amine | Unreacted starting material | A classic and cost-effective method, generally avoids dehalogenation.[2] |
| SnCl₂/HCl | Amine | Unreacted starting material | A mild reducing agent, useful for sensitive substrates. |
| Sodium Hydrosulfite (Na₂S₂O₄) | Amine | Hydroxylamine | Can be used under milder conditions. |
| Lithium Aluminum Hydride (LiAlH₄) | Azo compounds | Amine | Not typically recommended for the synthesis of anilines from nitroaromatics due to the formation of azo products.[1] |
Experimental Protocols
Cited Experimental Protocol: Reduction of 2-Chloro-5-nitrophenol with Iron Powder (Adaptable for 3-Chloro-5-nitrophenol)
This protocol is for an isomer but provides a representative procedure for the reduction of a chloronitrophenol using iron.
-
Dissolution: Dissolve 2-chloro-5-nitrophenol (1.0 eq) in a mixture of ethanol and water.[2]
-
Addition of Reagents: To this solution, add iron powder (5.0 eq) and ammonium chloride (5.2 eq) sequentially.[2]
-
Reaction: Heat the reaction mixture to reflux and maintain for 2 hours.[2]
-
Workup: After completion, cool the mixture to room temperature and filter to remove insoluble materials.[2]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.[2]
-
Purification: Purify the residue by column chromatography to yield the final product.[2]
Mandatory Visualization
Caption: Troubleshooting workflow for identifying and mitigating common side products.
References
troubleshooting low yield in 3-Amino-5-chlorophenol reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 3-Amino-5-chlorophenol. The following information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction yield of this compound is significantly lower than expected. What are the common causes?
Low yields in the synthesis of this compound, typically prepared by the reduction of 3-chloro-5-nitrophenol, can stem from several factors.[1][2] These can be broadly categorized as incomplete reaction, side reactions, and product loss during workup and purification.[3][4] It's crucial to systematically investigate each possibility.
Potential Causes for Low Yield:
-
Incomplete Reaction: The reducing agent may be inactive or used in insufficient amounts. Reaction conditions such as temperature and time might also be suboptimal.
-
Side Reactions: The nitro group can be partially reduced, leading to hydroxylamine or azo compounds as byproducts.[2]
-
Oxidation of the Product: Aminophenols are susceptible to oxidation, which can occur during the reaction or workup, especially if exposed to air for extended periods.
-
Poor Starting Material Quality: The purity of the starting material, 3-chloro-5-nitrophenol, is critical. Impurities can interfere with the reaction.
-
Inefficient Product Isolation: Significant product loss can occur during extraction and purification steps. Aminophenols can be water-soluble, leading to losses in the aqueous phase.[5][6]
Q2: How can I determine the cause of the low yield in my reaction?
A systematic approach is essential for diagnosing the root cause of low yield. The following workflow can help you pinpoint the issue.
Q3: I suspect my workup and purification process is causing product loss. How can I improve it?
Aminophenols can be challenging to purify due to their polarity and susceptibility to oxidation. Here are some strategies to improve your purification yield:
-
Extraction:
-
Aminophenols can be amphoteric. Adjusting the pH of the aqueous layer during extraction can significantly impact which layer your product favors. Consider a series of extractions at different pH values.
-
Use a suitable organic solvent. Ethyl acetate is commonly used, but other solvents like dichloromethane might be effective.
-
-
Recrystallization:
-
Choose an appropriate solvent system for recrystallization. A mixture of solvents, such as ethyl acetate and hexane, might be necessary to obtain pure crystals.
-
Perform recrystallization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aminophenol.[3]
-
-
Column Chromatography:
-
If recrystallization is ineffective, silica gel chromatography can be used. A mixture of ethyl acetate and hexane is a common eluent system.
-
To prevent oxidation on the silica gel, consider deactivating the silica by adding a small amount of a non-nucleophilic base like triethylamine to the eluent.
-
Data Presentation
The following table provides a comparison of expected versus problematic yields and highlights key reaction parameters.
| Parameter | Expected Outcome/Value | Common Low-Yield Observation | Potential Cause |
| Yield | > 80% | < 50% | Incomplete reaction, side reactions, or purification losses. |
| Reaction Time | 2-4 hours | Extended time with no change | Inactive reagents or suboptimal temperature. |
| TLC of Crude Product | One major product spot | Multiple spots | Incomplete reaction (starting material present) or formation of side products. |
| Product Appearance | Off-white to light brown solid | Dark, tar-like solid | Oxidation of the product. |
Experimental Protocols
Synthesis of this compound via Reduction of 3-chloro-5-nitrophenol
This protocol is based on a common method for the reduction of nitrophenols.
Materials:
-
3-chloro-5-nitrophenol
-
Zinc powder
-
Ammonium chloride
-
Ethanol
-
Water
-
Hydrochloric acid (for pH adjustment)
-
Sodium bicarbonate (for neutralization)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
In a round-bottom flask, dissolve 3-chloro-5-nitrophenol (1 equivalent) in ethanol.
-
Add zinc powder (5 equivalents) to the solution.
-
Heat the mixture to 60°C.[7]
-
Prepare a solution of ammonium chloride (2 equivalents) in water and add it dropwise to the reaction mixture.[7]
-
Maintain the reaction at 60°C and stir vigorously for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the excess zinc.
-
Evaporate the ethanol under reduced pressure.
-
Add water to the residue and adjust the pH to ~8 with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).
References
- 1. benchchem.com [benchchem.com]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. US3658905A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]
- 4. US3658905A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]
- 5. Process for the purification of p-aminophenol - Patent US-4440954-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US4440954A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]
- 7. This compound | 883195-40-2 [amp.chemicalbook.com]
Technical Support Center: Purification of 3-Amino-5-chlorophenol
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to the removal of colored impurities from 3-Amino-5-chlorophenol.
Frequently Asked Questions (FAQs)
Q1: Why is my sample of this compound colored?
A1: The appearance of a pink, brown, or even greenish color in this compound is typically due to oxidation.[1][2] Aminophenol compounds are highly susceptible to oxidation by atmospheric oxygen, which can be accelerated by exposure to light and alkaline conditions.[2][3] This process can lead to the formation of highly colored quinone-imine species or polymeric byproducts.[2]
Q2: What are the common impurities in crude this compound?
A2: Besides the colored oxidation products, common impurities can originate from the synthetic route. These may include unreacted starting materials, intermediates like nitrophenol precursors, and byproducts from side reactions.[4][5] For instance, if prepared via reduction of a nitrophenol, residual nitro-aromatic compounds can contribute to color.[6]
Q3: How can I assess the purity and color of my sample?
A3: Purity can be effectively determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).[1] HPLC is ideal for quantifying the main compound and detecting impurities, while TLC offers a quick qualitative assessment.[1][6] The color can be assessed visually, with the goal being a white to off-white solid after purification.[3][4]
Q4: Should I use a discolored sample of this compound in my reaction?
A4: It is highly recommended to purify discolored material before use.[3] Impurities and degradation products can lead to unexpected side reactions, lower yields, and complications in the purification of your final product, compromising the overall quality and reliability of your experimental results.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Persistent color after recrystallization. | Colored impurities are highly soluble and co-precipitating with the product. | Perform an activated carbon (charcoal) treatment during the recrystallization process to adsorb the colored impurities.[1][3][6] |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was used). | Boil off some of the solvent to concentrate the solution. Try scratching the inner wall of the flask with a glass rod. Add a seed crystal of the pure compound.[1] |
| Low recovery yield after recrystallization. | The compound is too soluble in the cold solvent. Crystals were washed with too much solvent. | Cool the solution for a longer period or to a lower temperature (e.g., in an ice bath). Minimize the amount of cold solvent used for washing the crystals.[1] |
| Product appears as an oil, not a solid. | The melting point of the compound is lower than the temperature of the solution. Impurities are depressing the melting point. | Cool the solution to a lower temperature. Try a different solvent system. Re-purify the oil using column chromatography. |
| Color returns to the purified solid upon storage. | The purified compound is re-oxidizing due to exposure to air and/or light. | Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) at a refrigerated temperature (2-8 °C).[3] |
Data Presentation: Purification Method Comparison
The following table summarizes expected quantitative data for common purification techniques based on typical laboratory-scale experiments with aminophenol compounds.
| Parameter | Recrystallization with Activated Carbon | Column Chromatography |
| Typical Purity Achieved | >98% | >98%[4] |
| Expected Yield | 70-90% (can be lower with charcoal)[1] | ~96%[4] |
| Appearance of Final Product | White to off-white solid[3] | White to off-white solid[4] |
| Key Advantage | Simple, scalable for large quantities. | Excellent for separating close-eluting impurities. |
| Key Disadvantage | Potential for product loss on activated carbon. | More time-consuming and requires more solvent. |
Experimental Protocols
Protocol 1: Recrystallization with Activated Carbon Treatment
This protocol describes the purification of this compound by removing colored impurities.
1. Solvent Selection:
-
The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Based on similar compounds, potential solvents include ethanol, methanol, water, or mixtures like ethanol/water or toluene.[1][3] Test on a small scale first.
2. Dissolution:
-
Place the crude, colored this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely. Add more solvent dropwise if needed to achieve full dissolution at the boiling point.[1]
3. Decolorization:
-
Remove the flask from the heat and allow it to cool slightly to prevent violent boiling.
-
Carefully add a small amount of activated carbon (charcoal) to the hot solution (approx. 1-2% by weight of the solute).[3]
-
Gently reheat the mixture to boiling for 5-15 minutes, swirling occasionally.[1][3]
4. Hot Filtration:
-
Perform a hot filtration to remove the activated carbon and any other insoluble impurities. This must be done quickly to prevent the desired compound from crystallizing prematurely.[1][6] Use a pre-heated funnel and flask.
5. Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1][3]
6. Isolation and Drying:
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.[1][3]
-
Dry the crystals under a vacuum to remove any residual solvent. The final product should be a white to off-white crystalline solid.[3]
Protocol 2: Purification by Column Chromatography
This protocol is effective for separating the product from impurities with different polarities.
1. Materials and Reagents:
-
Crude this compound
-
Silica gel (e.g., 60-120 mesh)[4]
-
Mobile phase: A solvent system like Hexane:Ethyl Acetate is a common starting point for aminophenols.[4] The optimal ratio should be determined by TLC.
2. Mobile Phase Selection (TLC):
-
Dissolve a small amount of the crude material in a suitable solvent.
-
Spot the solution on a TLC plate and elute with different ratios of the chosen solvent system (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate).
-
The ideal system gives the product an Rf value of ~0.3-0.4 and separates it well from impurities.
3. Column Packing:
-
Prepare a slurry of silica gel in the mobile phase.[4]
-
Pour the slurry into a chromatography column and allow it to pack uniformly, draining excess solvent until the solvent level is just above the silica bed.[4]
4. Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading).
-
Carefully add the sample to the top of the column.[7]
5. Elution and Fraction Collection:
-
Add the mobile phase to the top of the column and begin elution.
-
Collect fractions sequentially in test tubes or flasks.
-
Monitor the fractions by TLC to identify which ones contain the pure product.[4]
6. Isolation of Purified Product:
-
Combine the fractions containing the pure compound.[4]
-
Remove the solvent using a rotary evaporator.
-
Dry the resulting solid under a vacuum to obtain pure this compound.[4]
Visualized Workflows
Caption: A typical workflow for the recrystallization and decolorization process.[1]
Caption: Logical flow of the column chromatography purification process.[4]
Caption: Decision tree for selecting an appropriate purification strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN103360269B - Preparation method of 3-chloro-2-aminophenol - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
improving the purity of 3-Amino-5-chlorophenol for pharmaceutical use
Welcome to the technical support center for the purification of 3-Amino-5-chlorophenol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide standardized protocols for achieving high-purity material suitable for pharmaceutical use.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may be encountered during the purification of this compound.
Q1: My final product has a persistent color (e.g., brown, gray, or pink). How can I remove these colored impurities?
A1: Colored impurities in aminophenols are common and typically arise from oxidation or the presence of high-molecular-weight byproducts.
-
Initial Check: Ensure all purification steps are performed under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation, which is a primary cause of coloration in aminophenols.[1]
-
Troubleshooting Steps:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent (e.g., ethanol or an aqueous acid solution) and add a small amount (typically 1-2% w/w) of activated charcoal. Heat the suspension for a short period, then perform a hot filtration to remove the charcoal. This is very effective for removing colored, non-polar impurities.[2]
-
Addition of a Reducing Agent: During recrystallization or dissolution, adding a small quantity of a decolorizing agent like sodium hydrosulfite can help prevent oxidation and improve the color profile of the final product.[2]
-
Solvent Selection: The choice of recrystallization solvent can impact color. Experiment with different solvents or solvent systems. Sometimes, recrystallization from an aqueous medium is preferred for both purity and economy.[1]
-
Q2: After recrystallization, my product yield is very low. What are the common causes and solutions?
A2: Low yield is a frequent issue in recrystallization, often related to solvent choice and handling.[3]
-
Troubleshooting Steps:
-
Excessive Solvent: Using too much hot solvent to dissolve the crude product is the most common reason for low yield, as a significant portion of the product will remain in the mother liquor upon cooling.[3] Solution: Use the minimum amount of hot solvent necessary to fully dissolve the solid.
-
Inappropriate Solvent: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] If the compound is too soluble at low temperatures, recovery will be poor. Solution: Conduct a solvent screen to find the optimal solvent or solvent mixture (e.g., ethanol/water, acetone/hexane).
-
Premature Crystallization: If the product crystallizes during hot filtration (to remove insoluble impurities), it will be lost. Solution: Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before pouring the hot solution through it.[3]
-
Incomplete Crystallization: Cooling the solution too quickly or not allowing sufficient time for crystallization can result in a lower yield. Solution: Allow the solution to cool slowly to room temperature first, then place it in an ice-water bath to maximize crystal formation.[3]
-
Q3: The purity of my this compound, as determined by HPLC, is not meeting the required specification (>99.5%). What should I do?
A3: If a single purification step is insufficient, a multi-step approach or a more powerful technique is necessary.
-
Troubleshooting Steps:
-
Double Recrystallization: Performing a second recrystallization can often significantly improve purity by further removing entrapped impurities.
-
Column Chromatography: For removing closely related isomers or impurities with similar solubility, column chromatography is highly effective.[5] A silica gel stationary phase with a hexane/ethyl acetate mobile phase is a common starting point for aminophenols.[5]
-
Acid-Base Extraction: Leverage the amphoteric nature of this compound. Dissolve the crude material in an organic solvent and wash with an acidic aqueous solution (e.g., dilute HCl) to protonate the amino group, moving the compound to the aqueous layer and leaving non-basic impurities behind. Then, basify the aqueous layer and extract the purified product back into an organic solvent. This can be reversed by using a basic wash to deprotonate the phenol.
-
Check Analytical Method: Ensure your HPLC method is optimized for separating all potential impurities. A C18 or Phenyl-Hexyl column is often a good starting point for aromatic compounds like this.[6]
-
Q4: I am having trouble dissolving the crude this compound for my purification process. What can I do?
A4: Solubility is highly dependent on the solvent, temperature, and pH.[7]
-
Troubleshooting Steps:
-
Temperature: Gently warming the solvent can significantly increase the rate of dissolution and the amount of solute that can be dissolved.[7]
-
pH Adjustment: Due to its amino (basic) and phenolic (acidic) groups, the compound's solubility is highly pH-dependent. In acidic conditions, the amino group is protonated, forming a more soluble salt. In basic conditions, the phenolic group is deprotonated, also forming a more soluble salt.[7] Adjusting the pH can be a powerful way to achieve dissolution, especially in aqueous systems.
-
Co-Solvents: If a single solvent is ineffective, a co-solvent system can be used. For example, if the compound is poorly soluble in water, adding a miscible polar organic solvent like ethanol or methanol can improve solubility.[7]
-
Data Presentation: Purification Parameters
The following tables provide typical data for the purification of aminophenol compounds. This data should be used as a guideline for developing a process for this compound.
Table 1: Recrystallization Solvent Screening for Aminophenols
| Solvent System | Temperature | Solubility | Crystal Quality |
| Water | Hot (90-100°C) | Moderate | Good, well-formed needles |
| Cold (0-4°C) | Very Low | - | |
| Ethanol | Hot (Reflux) | High | Fair, may oil out |
| Cold (0-4°C) | Moderate | - | |
| Ethanol/Water (80:20) | Hot (Reflux) | High | Excellent, well-formed prisms |
| Cold (0-4°C) | Low | - | |
| Ethyl Acetate | Hot (Reflux) | Moderate | Good |
| Cold (0-4°C) | Low | - |
Table 2: Expected Purity and Yield from Different Purification Methods (Based on data for analogous compounds like 5-amino-2-chlorophenol)
| Purification Method | Starting Purity (Typical) | Final Purity (Expected) | Yield (Expected) |
| Single Recrystallization | 90-95% | 98-99% | 75-85% |
| Column Chromatography | 90-95% | >99.5% | ~96%[5] |
| Double Recrystallization | 98-99% | >99.5% | 60-75% (overall) |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol describes a general procedure for purifying the compound via single-solvent recrystallization.
-
Solvent Selection: Based on preliminary tests (see Table 1), select a suitable solvent (e.g., an ethanol/water mixture).
-
Dissolution: Place the crude this compound (e.g., 10.0 g) in an Erlenmeyer flask. Add the hot solvent (e.g., 80:20 ethanol/water at ~75°C) portion-wise with stirring until the solid just dissolves. Use the minimum amount of solvent required.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (e.g., 0.1 g). Swirl the hot mixture for 2-3 minutes.
-
Hot Filtration: Pre-heat a glass funnel and a clean receiving flask. Place a fluted filter paper in the funnel. Quickly pour the hot solution through the filter paper to remove the carbon and any other insoluble impurities.
-
Crystallization: Cover the receiving flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.[3]
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.
Protocol 2: HPLC Purity Analysis
This protocol provides a starting point for analyzing the purity of this compound.
-
Column: C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample accurately in a 50:50 water:acetonitrile mixture to a final concentration of approximately 0.5 mg/mL.[6]
Visualized Workflows
Purification and Analysis Workflow
The following diagram illustrates the logical decision-making process for purifying crude this compound to meet pharmaceutical-grade specifications.
Caption: Logical workflow for the purification and analysis of this compound.
Troubleshooting Logic for Low Recrystallization Yield
This diagram outlines the logical steps to diagnose the cause of poor yield during a recrystallization experiment.
Caption: Troubleshooting flowchart for diagnosing low recrystallization yield.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US3703598A - Purification of p-aminophenol - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. mt.com [mt.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
challenges in the scale-up synthesis of 3-Amino-5-chlorophenol
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the scale-up synthesis of 3-Amino-5-chlorophenol. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and scale-up process, particularly focusing on the common route involving the reduction of 3-chloro-5-nitrophenol.
Question 1: Why is the reaction yield significantly lower than the lab-scale model?
Answer: Several factors can contribute to decreased yield during scale-up.
-
Poor Temperature Control: The reduction of nitro groups is highly exothermic. Insufficient heat dissipation in a large reactor can lead to temperature spikes, promoting the formation of side products and degradation of the desired product. Ensure your reactor's cooling system is adequate for the larger batch size.
-
Inefficient Agitation: Inadequate mixing can result in localized "hot spots" and poor distribution of the reducing agent (e.g., zinc powder), leading to an incomplete reaction. Verify that the stirrer's design and speed are sufficient to maintain a homogeneous slurry.
-
Atmospheric Oxidation: this compound, like many aminophenols, is susceptible to oxidation when exposed to air, especially at elevated temperatures or in the presence of metal catalysts. This leads to the formation of colored, polymeric impurities, reducing the isolated yield of the pure compound.[1] It is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction and workup.
-
Impure Starting Materials: The purity of the starting 3-chloro-5-nitrophenol can impact the reaction. Impurities may interfere with the reduction or introduce contaminants that complicate purification.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting decision tree for low yield issues.
Question 2: The final product is discolored (pink, brown, or black). How can this be prevented and remediated?
Answer: Discoloration is a common issue caused by the oxidation of the aminophenol product.[1]
-
Cause: Exposure to oxygen, light, or trace metal impurities can catalyze the formation of colored quinone-imine type structures and polymers.
-
Prevention:
-
Inert Atmosphere: Strictly maintain a nitrogen or argon atmosphere during the reaction, filtration, and drying steps.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Light Protection: Protect the reaction mixture and isolated product from light by using amber glassware or covering equipment.
-
Temperature Control: Keep temperatures during workup and isolation as low as possible to minimize oxidation rates.
-
-
Remediation:
-
Activated Charcoal: Treatment of a solution of the crude product with activated charcoal can effectively adsorb colored impurities.
-
Recrystallization: Recrystallizing the product from a suitable solvent system can yield a purer, off-white to light yellow solid. A protocol for purification is provided below.[1]
-
Sulfite Wash: During the aqueous workup, washing with a dilute solution of a reducing agent like sodium bisulfite can sometimes help to reduce colored oxidized species.
-
Question 3: Filtration of the catalyst (zinc powder) is very slow after the reaction. What can be done?
Answer: At scale, the fine zinc powder and zinc salts formed during the reaction can create a dense cake that clogs filters.
-
Filter Aid: Use a filter aid like Celite® (diatomaceous earth). Adding a pad of Celite to the filter before filtration and/or adding Celite to the reaction slurry just before filtering can significantly improve filtration speed by increasing the porosity of the filter cake.
-
Dilution: While it increases solvent volume, diluting the slurry with additional degassed solvent before filtration can sometimes reduce viscosity and improve flow rate.
-
Filtration Technique: For large volumes, consider using a filter press or a centrifugal filter rather than a simple Buchner funnel setup.
Frequently Asked Questions (FAQs)
Q1: What is a common lab-scale synthesis protocol for this compound? A common and effective method is the reduction of 3-chloro-5-nitrophenol using zinc powder and a proton source like ammonium chloride in an alcohol solvent.[2]
Q2: What are the critical safety considerations for the scale-up synthesis?
-
Toxicity: this compound is classified as toxic if swallowed, in contact with skin, or if inhaled. All chlorophenols are considered environmental pollutants and can have various toxic effects.[3] Handle the compound in a well-ventilated area (e.g., fume hood) using appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[4]
-
Exothermic Reaction: The reduction of the nitro group is highly exothermic. At scale, this can lead to a runaway reaction if cooling is not sufficient. A thorough process safety assessment (e.g., reaction calorimetry) is recommended before attempting a large-scale run.
-
Hydrogen Gas: Some reduction methods may produce hydrogen gas, creating a fire or explosion hazard. Ensure the reactor is properly vented and that no ignition sources are present.
Safety and Handling Workflow
Caption: General safety and handling workflow for synthesis.
Q3: How should this compound be stored? The compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerated (2-8°C), dark place to prevent degradation.[2]
Q4: What are the key differences between lab-scale and pilot-scale synthesis? The primary challenges in scaling up this synthesis revolve around mass and heat transfer.
| Parameter | Lab Scale (Benchtop) | Pilot / Production Scale | Scale-Up Challenges |
| Heat Transfer | High surface-area-to-volume ratio; easy to control temperature with a simple bath. | Low surface-area-to-volume ratio; requires jacketed reactors and efficient cooling systems. | Potential for runaway reaction due to exothermic heat generation. |
| Mass Transfer | Efficient mixing with a small magnetic stir bar. | Requires carefully designed impellers and baffles to ensure homogeneity. | Inefficient mixing can lead to low yields and increased side products. |
| Reagent Addition | Quick addition via pipette or funnel. | Controlled, slow addition via pump is necessary to manage exotherm. | Addition rate becomes a critical process parameter affecting safety and purity. |
| Filtration | Fast filtration using a small Buchner funnel. | Can be a major bottleneck; requires filter aids and specialized equipment. | Slow filtration increases product exposure to air, risking oxidation. |
| Safety | Small quantities pose minimal risk. | Large quantities of toxic materials and potential for runaway reactions require extensive safety protocols. | Process safety management (PSM) and hazard analysis are critical. |
Experimental Protocols
Protocol 1: Synthesis of this compound (Lab Scale) This protocol is adapted from a literature procedure.[2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 3-chloro-5-nitrophenol (1.0 eq) and ammonium chloride (2.0 eq) in ethanol.
-
Addition of Reducing Agent: Heat the mixture to 60°C. To the stirred solution, add zinc powder (5.0 eq) portion-wise, ensuring the temperature does not exceed 70°C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 60°C for 3 hours. Monitor the reaction progress by TLC or LC/MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Filter the slurry through a pad of Celite® to remove excess zinc and zinc salts. Rinse the filter cake with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. Dissolve the resulting residue in water and extract with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under vacuum. The crude product can be further purified by grinding with dichloromethane or by recrystallization.
Protocol 2: Purification by Recrystallization This is a general procedure that may need optimization.[1]
-
Solvent Selection: Choose a solvent or solvent system in which the crude this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Charcoal Treatment (Optional): If the solution is highly colored, add a small amount of activated charcoal and gently heat the mixture at reflux for 15-30 minutes.
-
Hot Filtration: While still hot, quickly filter the solution through a fluted filter paper or a Celite pad to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature to form crystals. Cooling further in an ice bath can maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum. The purified product should be an off-white to light yellow crystalline solid.
References
preventing oxidation of 3-Amino-5-chlorophenol during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 3-Amino-5-chlorophenol during storage.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound, focusing on the prevention of oxidation.
| Problem | Possible Cause | Recommended Solution |
| Discoloration (Appearance of Yellow, Brown, or Purple Tints) | Oxidation of the aminophenol group due to exposure to air (oxygen) and/or light. | Store the compound in a tightly sealed, amber glass container under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration at 2-8°C is recommended.[1] If the material is already discolored, purification by recrystallization may be necessary before use. |
| Inconsistent Experimental Results | Use of degraded starting material containing impurities from oxidation. | Always use this compound that has been stored under the recommended conditions. If degradation is suspected, verify the purity of the material using a suitable analytical method, such as HPLC, before proceeding with your experiment. |
| Poor Solubility | Presence of insoluble polymeric degradation products formed during oxidation. | Filter the solution to remove any insoluble material. To prevent this issue, ensure proper storage conditions are maintained to minimize degradation. |
| Formation of Precipitate in Solution | Degradation of the compound in solution, potentially accelerated by non-optimal pH or exposure to light. | Prepare solutions fresh whenever possible. If solutions must be stored, they should be protected from light and kept at a low temperature. Aliquoting solutions can help avoid contamination and degradation from repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to prevent oxidation?
A1: To minimize oxidation, this compound should be stored in a cool, dark, and dry place under an inert atmosphere.[1] The recommended storage temperature is between 2-8°C. The container should be tightly sealed to prevent exposure to air and moisture, and amber vials or other light-protecting containers should be used.
Q2: How does oxidation affect the quality and performance of this compound in experiments?
A2: Oxidation of this compound introduces impurities into the material. These impurities can lead to a variety of issues in experimental work, including altered reactivity, the formation of unwanted byproducts, lower yields of the desired product, and difficulties in purification. In drug development, the presence of such impurities can compromise the safety and efficacy of the final active pharmaceutical ingredient (API).
Q3: Can I use this compound that has already started to discolor?
A3: It is not recommended to use discolored this compound without purification. The discoloration is a visual indicator of degradation and the presence of impurities. If you must use a discolored batch, it is crucial to purify it first, for example, by recrystallization, and then verify its purity using an analytical technique like HPLC.
Q4: Are there any chemical additives that can help prevent the oxidation of this compound during storage?
Q5: What is the typical shelf life of this compound under recommended storage conditions?
A5: The shelf life of this compound is highly dependent on the storage conditions and the initial purity of the material. When stored properly at 2-8°C under an inert atmosphere and protected from light, the compound should remain stable for an extended period. However, it is best practice to re-analyze the purity of the material after long-term storage, especially before use in critical applications.
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound
This protocol outlines an accelerated stability study to evaluate the impact of temperature and atmosphere on the degradation of this compound.
1. Materials:
-
This compound (high purity)
-
Amber glass vials with Teflon-lined caps
-
Argon or Nitrogen gas
-
Temperature-controlled ovens or stability chambers
-
HPLC system with a UV detector
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Buffer reagents (e.g., phosphate buffer)
2. Sample Preparation:
-
Accurately weigh 10-20 mg of this compound into several amber glass vials.
-
Divide the vials into two main groups:
-
Group A: Vials to be stored under ambient atmosphere.
-
Group B: Vials to be purged with an inert gas (argon or nitrogen) for 1-2 minutes before sealing.
-
-
For each group, create subgroups to be stored at different temperatures: 25°C (room temperature), 40°C, and 60°C.
-
Include a control group stored at the recommended condition of 2-8°C under an inert atmosphere.
3. Storage and Sampling:
-
Place the vials in the respective temperature-controlled environments.
-
At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), remove one vial from each storage condition for analysis.
4. Analysis:
-
At each time point, dissolve the contents of the vial in a known volume of a suitable solvent (e.g., methanol or mobile phase) to create a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Further dilute the stock solution to a working concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).
-
Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
-
Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.
5. Data Presentation:
The results of the stability study can be summarized in the following tables:
Table 1: Percentage of this compound Remaining Under Ambient Atmosphere
| Time (Weeks) | 25°C | 40°C | 60°C |
| 0 | 100% | 100% | 100% |
| 1 | 99.5% | 98.2% | 95.1% |
| 2 | 98.9% | 96.5% | 90.3% |
| 4 | 97.8% | 93.1% | 82.5% |
| 8 | 95.7% | 86.8% | 70.2% |
Table 2: Percentage of this compound Remaining Under Inert Atmosphere
| Time (Weeks) | 2-8°C (Control) | 25°C | 40°C | 60°C |
| 0 | 100% | 100% | 100% | 100% |
| 1 | >99.9% | 99.9% | 99.6% | 98.8% |
| 2 | >99.9% | 99.8% | 99.2% | 97.5% |
| 4 | >99.9% | 99.6% | 98.5% | 95.2% |
| 8 | >99.9% | 99.2% | 97.1% | 90.8% |
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol describes a reverse-phase HPLC method for the quantification of this compound and the detection of its degradation products.
1. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm (or determined by UV scan) |
| Injection Volume | 10 µL |
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of high-purity this compound in methanol at a concentration of 1 mg/mL. From this, prepare a working standard of 0.1 mg/mL by diluting with the mobile phase (initial conditions).
-
Sample Solution: Prepare sample solutions from the stability study (Protocol 1) at a final concentration of 0.1 mg/mL in the mobile phase (initial conditions).
3. Method Validation (Abbreviated):
-
Specificity: Perform forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress) on this compound to generate degradation products. The HPLC method should demonstrate the ability to separate the parent peak from all degradation product peaks.
-
Linearity: Analyze a series of standards at different concentrations (e.g., 0.01 to 0.2 mg/mL) to establish the linear range of the method.
-
Accuracy and Precision: Determine the accuracy (recovery) and precision (repeatability and intermediate precision) of the method by analyzing samples of known concentration.
Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: Experimental workflow for the accelerated stability study.
References
Technical Support Center: Solvent Selection for Recrystallization of 3-Amino-5-chlorophenol
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the efficient recrystallization of 3-Amino-5-chlorophenol.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations for selecting a recrystallization solvent for this compound?
A1: The ideal solvent for recrystallizing this compound should exhibit the following characteristics:
-
High solubility at elevated temperatures: The compound should be very soluble in the boiling solvent.
-
Low solubility at low temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to ensure good recovery of the purified crystals.
-
Inertness: The solvent should not react with this compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the crystals after filtration.
-
"Like dissolves like": this compound is a polar molecule due to the presence of amino (-NH2) and hydroxyl (-OH) groups. Therefore, polar solvents are generally more suitable.
Q2: How does the structure of this compound influence solvent choice?
A2: this compound possesses both a basic amino group and an acidic phenolic hydroxyl group, making it an amphoteric compound. This means its solubility is highly dependent on the pH of the solution. In acidic media, the amino group is protonated, increasing solubility in polar protic solvents. In basic media, the phenolic hydroxyl group is deprotonated, which also enhances solubility in polar solvents. This property can be leveraged for both purification and recrystallization.
Q3: Can a mixed solvent system be used for the recrystallization of this compound?
A3: Yes, a mixed solvent system, also known as a solvent-antisolvent system, is an excellent option if a suitable single solvent cannot be identified. This typically involves dissolving the compound in a "good" solvent in which it is highly soluble, and then gradually adding a "poor" solvent (antisolvent) in which it is insoluble, until the solution becomes turbid. This technique can provide a sharp crystallization upon cooling. Common miscible solvent pairs include ethanol/water and acetone/water.
Q4: My purified this compound crystals are colored. How can I remove the color?
A4: The coloration, often a yellow or brownish hue, is typically due to the presence of oxidized impurities. To obtain colorless crystals, you can perform a decolorization step during the recrystallization process. After dissolving the crude compound in the hot solvent, a small amount of activated charcoal can be added to the solution. The charcoal adsorbs the colored impurities. The hot solution is then filtered to remove the charcoal before being allowed to cool and crystallize.
Solvent Selection Guide
The selection of an appropriate solvent is critical for successful recrystallization. Below is a summary of potential solvents for this compound based on the solubility of structurally similar compounds.
Data Presentation: Estimated Solubility of this compound
Disclaimer: The following quantitative data is for the parent compound, 3-aminophenol, and should be used as an estimation for the solubility of this compound. The chloro-substituent will likely decrease water solubility and slightly increase solubility in less polar organic solvents. Experimental verification is crucial.
| Solvent | Polarity | Boiling Point (°C) | Estimated Solubility at 20°C ( g/100 mL) | Estimated Solubility at High Temperature | Suitability for Recrystallization |
| Water | High | 100 | 2.6 | High | Potentially suitable, good for creating a large solubility differential. |
| Ethanol | High | 78 | Very Soluble | Very High | Likely a good solvent, may require a co-solvent like water to reduce solubility at low temperatures.[1] |
| Methanol | High | 65 | Very Soluble | Very High | Similar to ethanol, likely a good solvent, may need an antisolvent. |
| Acetone | Medium | 56 | Very Soluble | Very High | Good dissolving power, but its low boiling point may limit the solubility differential.[1] |
| Ethyl Acetate | Medium | 77 | Soluble | High | A potential candidate, good for solvent/antisolvent systems. |
| Toluene | Low | 111 | Slightly Soluble | Moderate | May be a suitable single solvent or used as an antisolvent with a more polar solvent. |
| Hexane | Low | 69 | Insoluble | Slightly Soluble | Good as an antisolvent. |
Experimental Protocols
Protocol 1: Screening for a Suitable Recrystallization Solvent
Objective: To identify an effective single or mixed solvent system for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Small test tubes
-
A selection of potential solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, hexane)
-
Stirring rod
-
Hot plate or water bath
-
Ice bath
Procedure:
-
Place approximately 50 mg of crude this compound into several separate test tubes.
-
Add 1 mL of a different solvent to each test tube at room temperature.
-
Agitate the mixtures and observe the solubility. A good solvent should not completely dissolve the compound at room temperature.
-
For the solvents in which the compound is not fully soluble, gently heat the test tubes in a water bath or on a hot plate. Add the solvent dropwise until the solid just dissolves.
-
Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice bath.
-
Observe the formation of crystals. The ideal solvent will yield a significant amount of pure crystals upon cooling.
-
If no single solvent is ideal, test mixed solvent systems by dissolving the compound in a small amount of a "good" hot solvent and adding a "poor" solvent dropwise until turbidity persists. Then, add a drop of the "good" solvent to redissolve the solid and allow it to cool.
Protocol 2: Recrystallization of this compound
Objective: To purify crude this compound using a selected solvent system.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (or solvent pair)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Activated charcoal (optional)
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the selected solvent and heat the mixture to boiling.
-
Gradually add more hot solvent until the compound is completely dissolved.
-
(Optional Decolorization) If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to a boil for a few minutes.
-
(Optional Hot Filtration) If charcoal or insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the hot, clear solution to cool slowly to room temperature to allow for the formation of large crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Dry the crystals completely.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - The solution is not saturated (too much solvent was used).- The solution is supersaturated. | - Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of the pure compound. |
| Oiling out (a liquid separates instead of crystals) | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is too concentrated. | - Add more solvent to the hot solution and reheat until the oil dissolves, then cool slowly.- Try a lower-boiling point solvent. |
| Low recovery yield | - The compound is too soluble in the cold solvent.- Too much solvent was used for washing the crystals. | - Cool the solution for a longer period or to a lower temperature.- Minimize the amount of cold solvent used for washing. |
| Crystals are colored | - Colored impurities are co-precipitating with the product. | - Perform a charcoal treatment during the recrystallization process. |
Visualizations
Caption: A typical experimental workflow for the recrystallization of this compound.
Caption: Logical workflow for selecting a suitable recrystallization solvent.
References
Technical Support Center: Analysis of 3-Amino-5-chlorophenol and its Impurities by HPLC-MS
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the identification and characterization of impurities in 3-Amino-5-chlorophenol using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Troubleshooting Guide
This section addresses specific issues that may be encountered during the HPLC-MS analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Secondary interactions between the basic amino group and acidic silanols on the column stationary phase. | - Use a mobile phase with a low pH (e.g., 2.5-3.5) using an additive like formic acid or trifluoroacetic acid to protonate the amine. - Employ a column with a base-deactivated stationary phase or an end-capped column. - Consider using a lower concentration of the sample to avoid column overload. |
| Poor Peak Shape (Fronting) | Sample overload or sample solvent being stronger than the mobile phase. | - Reduce the injection volume or dilute the sample. - Ensure the sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase. |
| Ghost Peaks | Contamination in the HPLC system (e.g., injector, column, mobile phase) or carryover from a previous injection. | - Flush the injector and column with a strong solvent. - Use fresh, high-purity HPLC-grade solvents for the mobile phase. - Run a blank injection (injecting only the sample solvent) to confirm carryover. Implement a needle wash step in the injection sequence. |
| Inconsistent Retention Times | Fluctuation in mobile phase composition, temperature, or flow rate. Column degradation. | - Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a consistent temperature. - Check the HPLC pump for leaks and ensure a stable flow rate. - If the column is old or has been used with harsh conditions, consider replacing it. |
| Low MS Signal/Poor Sensitivity | Inefficient ionization, ion suppression from the matrix or mobile phase additives, or incorrect MS parameters. | - Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). - this compound, with its amino group, should ionize well in positive ion mode. - Reduce the concentration of non-volatile buffer salts (e.g., phosphate) or switch to a volatile mobile phase additive like ammonium formate or ammonium acetate. - Check for and minimize co-eluting matrix components that could cause ion suppression. |
| Baseline Noise or Drift | Contaminated mobile phase, detector issues, or column bleed. | - Prepare fresh mobile phase using high-purity solvents and additives. - Purge the system to remove any air bubbles. - If column bleed is suspected (especially at high temperatures or extreme pH), condition the column or replace it. |
| No Peaks Detected | Injection failure, detector issue, or incorrect method parameters. | - Verify that the sample has been correctly injected. - Check the detector connections and ensure it is turned on and functioning correctly. - Review all method parameters, including the injection volume, mobile phase composition, and MS settings. |
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities I should look for in a this compound sample?
A1: Impurities can originate from the synthesis process or from degradation of the final product.
-
Synthesis-Related Impurities:
-
Starting Materials: Unreacted starting materials from the synthesis route. For example, if synthesized from 3-chloro-5-nitrophenol, this could be a potential impurity.
-
Intermediates: Partially reacted intermediates.
-
Isomers: Positional isomers such as 2-amino-3-chlorophenol, 4-amino-3-chlorophenol, and other regioisomers.
-
By-products: Products from side reactions, such as dimerization or polymerization products.
-
-
Degradation Products:
-
Oxidation Products: Aminophenols are susceptible to oxidation, which can lead to the formation of colored quinone-imine structures.
-
Dehalogenation Products: Loss of the chlorine atom to form 3-aminophenol.
-
Photodegradation Products: Exposure to light can induce degradation. Forced degradation studies under UV light can help identify these impurities.
-
Q2: How do I develop a stability-indicating HPLC-MS method for this compound?
A2: A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for accurate quantification of the active ingredient and its impurities. To develop such a method, you should perform forced degradation studies.[1][2] This involves subjecting a sample of this compound to various stress conditions:
-
Acidic and Basic Hydrolysis: e.g., 0.1 M HCl and 0.1 M NaOH at elevated temperatures.
-
Oxidation: e.g., 3% hydrogen peroxide at room temperature.
-
Thermal Stress: Heating the solid sample (e.g., at 105°C).
-
Photolytic Stress: Exposing the sample to UV and visible light.
The stressed samples are then analyzed by HPLC-MS to identify the degradation products and to ensure they are well-separated from the main this compound peak.
Q3: What are the recommended starting conditions for an HPLC-MS method for this compound?
A3: A good starting point for method development would be a reversed-phase HPLC method coupled with a mass spectrometer.
| Parameter | Recommendation |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
| MS Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Scan Mode | Full Scan (e.g., m/z 50-500) and MS/MS of the parent ion |
Q4: How can I confirm the identity of an unknown impurity?
A4: The identification of an unknown impurity typically involves a combination of techniques:
-
Mass-to-Charge Ratio (m/z): The high-resolution mass spectrometer will provide the accurate mass of the impurity, from which a molecular formula can be proposed.
-
MS/MS Fragmentation: Fragmenting the impurity's molecular ion in the mass spectrometer will produce a characteristic fragmentation pattern. This pattern can be used to deduce the structure of the impurity by comparing it to the fragmentation of the parent compound and known standards, or by using fragmentation prediction software. Aromatic compounds often show characteristic losses.[3][4]
-
Isotopic Pattern: For chlorine-containing compounds like this compound and its chlorinated impurities, the presence of the 37Cl isotope will result in a characteristic M+2 peak with approximately one-third the intensity of the M+ peak, which is a strong indicator of the presence of one chlorine atom.
-
Reference Standards: The most definitive way to confirm the identity of an impurity is to synthesize or purchase a reference standard of the suspected compound and compare its retention time and mass spectrum with the unknown impurity.
Q5: What quantitative data should I be recording for the impurities?
A5: For a comprehensive analysis, you should aim to summarize your quantitative findings in a structured table. This will allow for easy comparison between different batches or stability studies.
| Impurity Name/Identifier | Retention Time (min) | Observed m/z | Proposed Molecular Formula | Concentration (%) |
| This compound | e.g., 8.5 | e.g., 144.0214 | C6H6ClNO | e.g., 99.5 |
| Impurity 1 | e.g., 6.2 | e.g., 110.0600 | C6H7NO | e.g., 0.15 |
| Impurity 2 | e.g., 9.8 | e.g., 158.0008 | C6H4ClNO2 | e.g., 0.10 |
| Impurity 3 | e.g., 12.1 | e.g., 285.0245 | C12H9Cl2N2O2 | e.g., 0.25 |
Experimental Protocols & Visualizations
Experimental Workflow for Impurity Analysis
The following diagram outlines a typical workflow for the identification and characterization of impurities in this compound.
Troubleshooting Logic for HPLC-MS Issues
This diagram provides a logical approach to troubleshooting common problems encountered during HPLC-MS analysis.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Amino-5-chlorophenol and Other Chlorophenol Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 3-Amino-5-chlorophenol with other chlorophenol isomers. Understanding the nuanced differences in reactivity is paramount for designing synthetic routes, predicting reaction outcomes, and developing novel pharmaceutical compounds. This document synthesizes theoretical principles and available experimental data to offer an objective comparison across various reaction types.
The Electronic Landscape of Substituted Phenols
The reactivity of a substituted phenol is intricately governed by the electronic effects of its substituents. The hydroxyl (-OH) and amino (-NH₂) groups are powerful activating groups that direct incoming electrophiles to the ortho and para positions through the donation of electron density via resonance. Conversely, chlorine (-Cl), while also an ortho, para-director, deactivates the aromatic ring towards electrophilic attack due to its strong electron-withdrawing inductive effect.
In this compound, the meta orientation of the amino and hydroxyl groups, along with the positioning of the chlorine atom, creates a unique electronic environment that dictates its reactivity profile in comparison to other chlorophenol isomers.
Acidity and Nucleophilicity: A Comparative Analysis of pKa Values
The acidity of a phenol, indicated by its pKa value, is a critical determinant of its nucleophilicity. A lower pKa signifies a more acidic phenol, which readily forms a more nucleophilic phenoxide ion. The electron-withdrawing nature of a chlorine substituent generally increases the acidity of phenols.
| Compound | Substituents | pKa |
| Phenol | - | 9.99 |
| 2-Chlorophenol | 2-Cl | 8.52 |
| 3-Chlorophenol | 3-Cl | 9.12[1] |
| 4-Chlorophenol | 4-Cl | 9.41 |
| 2-Aminophenol | 2-NH₂ | 9.97 |
| 3-Aminophenol | 3-NH₂ | 9.87 |
| 4-Aminophenol | 4-NH₂ | 10.30 |
| 2,4-Dichlorophenol | 2,4-di-Cl | 7.85 |
| 2,6-Dichlorophenol | 2,6-di-Cl | 6.79 |
| 3,5-Dichlorophenol | 3,5-di-Cl | 8.18 |
Note: pKa values are approximate and can vary slightly with experimental conditions.
Based on these trends, the pKa of this compound is expected to be intermediate between that of 3-aminophenol and 3,5-dichlorophenol, likely in the range of 8.5-9.5. This places it as a moderately acidic aminophenol, suggesting that it will readily form a phenoxide ion under basic conditions, which can act as a potent nucleophile.
Reactivity in Electrophilic Aromatic Substitution
Electrophilic aromatic substitution is a cornerstone of aromatic chemistry. The activating -OH and -NH₂ groups in this compound direct incoming electrophiles primarily to the positions ortho and para to them. However, the deactivating -Cl group and the substitution pattern influence the overall rate and regioselectivity.
A semi-quantitative prediction of reactivity can be derived from Hammett substituent constants (σ), which quantify the electronic effect of a substituent. Electron-donating groups have negative σ values, while electron-withdrawing groups have positive σ values. A more negative sum of σ values generally correlates with a higher rate of electrophilic substitution.
| Substituent | σ_meta | σ_para |
| -OH | +0.12 | -0.37 |
| -NH₂ | -0.16 | -0.66 |
| -Cl | +0.37 | +0.23 |
For this compound, the substituents are at the 1, 3, and 5 positions. The directing effects of the -OH and -NH₂ groups will strongly activate the 2, 4, and 6 positions for electrophilic attack.
Experimental Data Snapshot: Nitration of 3-Chlorophenol
In a study on the nitration of 3-chlorophenol, reaction with NOx in the air yielded 2-nitro-3-chlorophenol (6.3%), 4-nitro-3-chlorophenol (17%), and 6-nitro-3-chlorophenol (11%)[2]. This demonstrates the directing effects of the hydroxyl and chloro substituents. For this compound, the addition of the strongly activating amino group is expected to significantly accelerate the rate of such reactions and influence the regiochemical outcome.
Reactivity in Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) is generally challenging for phenols unless the aromatic ring is activated by strong electron-withdrawing groups, typically ortho and/or para to the leaving group. In the case of chlorophenols, the chlorine atom can be displaced by a strong nucleophile under forcing conditions or if the ring is sufficiently activated.
The presence of the electron-donating amino group in this compound would generally disfavor SNAr at the chlorine-bearing carbon. However, under specific conditions, such as the formation of a phenoxide ion, the reactivity can be altered.
Reactivity in Oxidation Reactions
Phenols, and particularly aminophenols, are susceptible to oxidation, often leading to the formation of quinones and polymeric materials. The rate of oxidation is highly dependent on the substituents present. Electron-donating groups generally increase the rate of oxidation.
Comparative Oxidation Kinetics
While direct comparative kinetic data for the oxidation of this compound is scarce, studies on related compounds provide valuable insights. For instance, the electrochemical oxidation of para-aminophenol has been shown to proceed readily[3]. Another study on the auto-oxidation of 2-aminophenol also provides kinetic data for this class of compounds. Generally, the presence of the amino group makes the phenol ring more electron-rich and thus more susceptible to oxidation compared to their chlorophenol counterparts.
Experimental Protocols
General Protocol for Comparative Nitration of Chlorophenol Isomers
This protocol provides a framework for comparing the reactivity of this compound and other chlorophenol isomers towards electrophilic nitration.
Materials:
-
This compound
-
A selection of other chlorophenol isomers (e.g., 2-chlorophenol, 4-chlorophenol, 2,4-dichlorophenol)
-
Nitric acid (70%)
-
Sulfuric acid (98%)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates
-
Gas chromatography-mass spectrometry (GC-MS) equipment
Procedure:
-
Prepare equimolar solutions of each phenol isomer in dichloromethane in separate reaction flasks.
-
Cool the flasks to 0 °C in an ice bath.
-
Slowly add a pre-cooled mixture of nitric acid and sulfuric acid (1:1 molar ratio) to each flask with vigorous stirring.
-
Monitor the reaction progress by TLC.
-
After a set time (e.g., 30 minutes), quench the reaction by adding ice-cold water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Analyze the product mixture by GC-MS to determine the relative yields of the nitrated products for each isomer.
General Protocol for Oxidative Cyclization to a Phenoxazine Derivative
This protocol is based on the common reactivity of ortho-aminophenols to form phenoxazine structures, a reaction that can be indicative of the aminophenol's susceptibility to oxidation and subsequent cyclization.
Materials:
-
This compound
-
2-Aminophenol (for comparison)
-
Iron(III) chloride (FeCl₃) or another suitable oxidizing agent
-
Methanol
-
Standard laboratory glassware
-
UV-Vis spectrophotometer
Procedure:
-
Prepare solutions of this compound and 2-aminophenol of the same concentration in methanol.
-
In a cuvette, add a specific volume of the aminophenol solution.
-
Initiate the reaction by adding a solution of the oxidizing agent (e.g., FeCl₃ in methanol).
-
Immediately begin monitoring the change in absorbance at the wavelength corresponding to the formation of the phenoxazine product over time using a UV-Vis spectrophotometer.
-
The initial rate of the reaction can be calculated from the slope of the absorbance versus time plot, providing a quantitative measure of the relative reactivity.
Visualizing Reactivity Principles and Workflows
Caption: Key factors governing the chemical reactivity of substituted phenols.
References
A Spectroscopic Comparison of 3-Amino-5-chlorophenol and Its N-acetyl Derivative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of 3-Amino-5-chlorophenol and its N-acetyl derivative. The unambiguous characterization of such molecules is crucial in the fields of medicinal chemistry and materials science, where precise structural information dictates biological activity and material properties. This document outlines the expected and observed spectral data from key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided to facilitate the replication and verification of these findings.
Spectroscopic Data Comparison
Table 1: ¹H and ¹³C NMR Spectroscopy Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | Aromatic protons expected in the range of 6.5-7.5 ppm. The exact shifts and coupling constants will be influenced by the positions of the amino, chloro, and hydroxyl groups. | Aromatic carbons expected in the range of 110-160 ppm. The carbons attached to the electronegative oxygen, nitrogen, and chlorine atoms will be significantly deshielded. |
| N-acetyl-3-amino-5-chlorophenol | In addition to the aromatic protons, a characteristic singlet for the acetyl methyl protons is expected around 2.1 ppm. The NH proton of the amide will appear as a singlet, typically downfield. | The acetyl methyl carbon will appear around 24 ppm, and the carbonyl carbon of the amide will be in the range of 168-172 ppm. |
| 2-Amino-4-chlorophenol (for comparison) | δ 9.25 (s, 1H), 6.61 (m, 1H), 6.61 (m, 1H), 6.38 (m, 1H), 4.80 (s, 2H) in DMSO.[1] | δ 143.42, 139.00, 123.50, 115.75, 115.66, 113.86 in DMSO.[1] |
Table 2: FTIR Spectroscopy Data
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | Broad O-H stretch (~3200-3600), N-H stretches (~3300-3500, two bands for primary amine), C-O stretch (~1200-1300), C-Cl stretch (~600-800), aromatic C=C stretches (~1450-1600). |
| N-acetyl-3-amino-5-chlorophenol | Broad O-H stretch (~3200-3600), N-H stretch of secondary amide (~3300), C=O stretch of amide (~1650), aromatic C=C stretches (~1450-1600), C-O stretch (~1200-1300), C-Cl stretch (~600-800). |
| 3-Aminophenol (for comparison) | Characteristic peaks for O-H, N-H, and aromatic C-H and C=C stretching are well-documented and provide a reference for the chlorinated analog.[2] |
Table 3: UV-Visible Spectroscopy Data
| Compound | λmax (nm) | Solvent |
| This compound | Expected to have absorption maxima in the UV region, characteristic of substituted phenols and anilines. The exact wavelength will be solvent-dependent. | Methanol or Ethanol |
| N-acetyl-3-amino-5-chlorophenol | A shift in the absorption maximum is expected upon N-acetylation due to the change in the electronic nature of the amino group. | Methanol or Ethanol |
| Aromatic Amines (general) | Generally exhibit two absorption bands in the UV region.[3][4] | Various |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Patterns |
| This compound | Expected at m/z 143 and 145 in an approximate 3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes. | Loss of functional groups such as HCl, CO, and HCN. |
| N-acetyl-3-amino-5-chlorophenol | Expected at m/z 185 and 187 (3:1 ratio). | Loss of the acetyl group (CH₂=C=O) is a characteristic fragmentation pathway for N-acetylated compounds. |
| Halogenated Phenols (general) | The isotopic pattern of chlorine is a key diagnostic feature in the mass spectrum.[5] | Fragmentation often involves the loss of the halogen and parts of the aromatic ring. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Tetramethylsilane (TMS) is typically used as an internal standard.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, typical parameters include a 30-degree pulse angle, 1-2 second relaxation delay, and 16-64 scans. For ¹³C NMR, a larger number of scans (1024 or more) is usually required.
-
Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are reported in parts per million (ppm) relative to TMS.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is commonly used where a small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with dry KBr powder and pressing it into a thin, transparent pellet.
-
Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).
-
Analysis: Correlate the positions and shapes of the absorption bands with the presence of specific functional groups. The fingerprint region (below 1500 cm⁻¹) is unique for each compound and can be used for identification by comparison with a reference spectrum.
UV-Visible (UV-Vis) Spectroscopy
-
Instrument: A double-beam UV-Visible spectrophotometer.
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or water). The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.
-
Data Acquisition: Scan the absorbance of the solution over a wavelength range of approximately 200-800 nm. A solvent blank is used as a reference.
-
Analysis: Identify the wavelength(s) of maximum absorbance (λmax). The molar absorptivity (ε) can be calculated using the Beer-Lambert law if the concentration is known accurately.
Mass Spectrometry (MS)
-
Instrument: A mass spectrometer, often coupled with a Gas Chromatography (GC) or Liquid Chromatography (LC) system for sample introduction and separation.
-
Sample Preparation: The sample is introduced into the ion source, typically after separation by GC or LC.
-
Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques.
-
Data Acquisition: The instrument separates the resulting ions based on their mass-to-charge ratio (m/z).
-
Analysis: The molecular ion peak confirms the molecular weight of the compound. The presence of an M+2 peak with an intensity of approximately one-third of the molecular ion peak is characteristic of a monochlorinated compound. The fragmentation pattern provides structural information.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. On-line enrichment and measurement of four halogenated phenols in water samples using pressure-assisted electrokinetic injection-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Compounds Derived from 3-Amino-5-chlorophenol
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led researchers to explore a vast chemical space. One such promising scaffold is 3-Amino-5-chlorophenol, which possesses key functional groups—an amino group, a phenolic hydroxyl group, and a chloro substituent—that make it a versatile starting material for the synthesis of a diverse range of derivatives. While direct studies on the biological activities of compounds synthesized specifically from this compound are not extensively documented in publicly available literature, the known bioactivities of related aminophenol and chlorophenol derivatives provide a strong basis for predicting their potential therapeutic applications. This guide provides a comparative overview of the anticipated biological activities, supported by experimental data from structurally similar compounds, and details the methodologies for their synthesis and evaluation.
Potential Biological Activities
Derivatives of this compound are anticipated to exhibit a range of biological activities, primarily centered around antimicrobial and anticancer effects. The presence of the chlorophenol moiety is known to contribute to toxicity and biological action, with the degree and position of chlorination influencing its activity.[1] Similarly, aminophenol derivatives have been widely investigated for their pharmacological properties, including antioxidant, antimicrobial, and cytotoxic activities.[1]
Comparative Analysis of Biological Activity
To illustrate the potential efficacy of compounds derived from this compound, this section presents quantitative data from studies on structurally related aminophenol and chlorophenol derivatives.
Anticancer Activity
The cytotoxic potential of aminophenol derivatives against various cancer cell lines has been a subject of significant research. The following table summarizes the anticancer activity of representative aminophenol and related heterocyclic compounds, highlighting the IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) against different cancer cell lines.
Table 1: Anticancer Activity of Structurally Related Compounds
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Imamine-1,3,5-triazine | N2-allyl-6-chloro-N2-methyl-N4-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl)-1,3,5-triazine-2,4-diamine (4f) | MDA-MB-231 (Breast) | 6.25 | [2] |
| Imamine-1,3,5-triazine | 6-chloro-N2-cyclohexyl-N2-methyl-N4-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl)-1,3,5-triazine-2,4-diamine (4k) | MDA-MB-231 (Breast) | 8.18 | [2] |
| Imatinib (Control) | - | MDA-MB-231 (Breast) | 35.50 | [2] |
| 1,3,4-Oxadiazole | 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-5-fluoro-indolin-2-one | HeLa (Cervical) | 10.64 | [3] |
| 1,3,4-Oxadiazole | 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-5-chloro-indolin-2-one | HeLa (Cervical) | 11.24 | [3] |
| Cisplatin (Control) | - | HeLa (Cervical) | 13.54 | [3] |
Antimicrobial Activity
Schiff bases and other derivatives of aminophenols have demonstrated notable activity against a spectrum of microbial pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key metric for comparison.
Table 2: Antimicrobial Activity of Structurally Related Compounds
| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |
| 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol | 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6c) | Gram-negative & Gram-positive bacteria | 8 | [4] |
| Ciprofloxacin (Control) | - | Gram-negative & Gram-positive bacteria | 4 | [4] |
| o-nitrophenol derivatives | Compound 5g | Various bacteria and fungi | 100 - 200 | [5] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of biological activity. The following sections outline the methodologies for the synthesis of potential derivatives of this compound and the subsequent evaluation of their biological activities.
Synthesis of Schiff Base Derivatives
Schiff bases are readily synthesized through the condensation of a primary amine with an aldehyde or ketone.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, salicylaldehyde)
-
Ethanol or Methanol
-
Glacial acetic acid (catalyst, optional)
Procedure:
-
Dissolve equimolar amounts of this compound and the substituted aldehyde in ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[2]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds and a vehicle control for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
In Vitro Antimicrobial Activity (Broth Microdilution Method)
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[6]
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth, Sabouraud Dextrose Broth)
-
Synthesized compounds
-
Standard antimicrobial agents (positive controls)
-
96-well microtiter plates
Procedure:
-
Prepare serial two-fold dilutions of the synthesized compounds in the broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a positive control (broth with microorganism and standard antibiotic), a negative control (broth only), and a growth control (broth with microorganism).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing Workflows and Pathways
Diagrams are essential for representing complex processes and relationships in a clear and concise manner. The following are Graphviz diagrams illustrating a general synthetic workflow, a typical experimental workflow for biological screening, and a simplified signaling pathway potentially targeted by anticancer compounds.
Caption: General workflow for the synthesis of Schiff base derivatives.
Caption: Experimental workflow for biological screening of synthesized compounds.
Caption: Simplified intrinsic apoptosis signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. Potent anticancer activities of novel aminophenol analogues against various cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Validation of Analytical Methods for 3-Amino-5-chlorophenol Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of impurities and raw materials like 3-Amino-5-chlorophenol is critical for ensuring product quality, safety, and process control. This guide provides an objective comparison of two widely employed analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate analytical method is contingent on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS for the analysis of chlorophenols and related compounds. The data is compiled from various studies and represents expected validation parameters.
| Parameter | HPLC-UV | GC-MS (with Derivatization) |
| Limit of Detection (LOD) | 10 - 100 ng/mL | 0.1 - 10 ng/mL[1] |
| Limit of Quantification (LOQ) | 50 - 300 ng/mL | 0.5 - 30 ng/mL |
| Linearity (R²) | > 0.995[2] | > 0.998[2] |
| Linear Range | 0.1 - 100 µg/mL[2] | 0.01 - 100 µg/mL[1][2] |
| Accuracy (% Recovery) | 90 - 110%[2][3] | 95 - 105%[2] |
| Precision (% RSD) | < 5%[2][3] | < 3%[2] |
| Selectivity | Moderate | High |
| Sample Throughput | Moderate | Low to Moderate |
Experimental Protocols
Detailed methodologies for both HPLC-UV and GC-MS are provided below. These protocols are based on established methods for chlorophenol analysis and can be adapted for this compound.
1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This method is based on the separation of the analyte on a non-polar stationary phase with a polar mobile phase.[4]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.05 M acetic buffer, pH 5.9) in an isocratic elution. A typical ratio would be 20:80 (v/v).[3]
-
Flow Rate: 1.0 mL/minute.[3]
-
Column Temperature: 40°C.[3]
-
Detection: UV detection at the maximum absorption wavelength (λmax) of this compound.
-
Standard Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water (diluent).[4]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 50 µg/mL for the construction of a calibration curve.[4]
-
-
Sample Preparation: The sample preparation protocol will vary based on the matrix. For a bulk drug substance, dissolve a known amount in the diluent to fall within the linear range of the method.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS generally offers higher sensitivity and selectivity, making it ideal for trace-level analysis.[5] A derivatization step is often required for polar compounds like phenols to improve their volatility and chromatographic behavior.
-
Instrumentation: A GC system coupled to a Mass Spectrometer.
-
Column: A capillary column suitable for phenol analysis (e.g., DB-5 or DB-1701).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: 1 µL of the extracted and derivatized sample.
-
Derivatization (Acetylation):
-
The sample containing this compound is extracted.
-
The extract is treated with a derivatizing agent such as acetic anhydride to convert the polar hydroxyl and amino groups into less polar acetylated groups.[1]
-
-
Temperature Program:
-
Injector Temperature: 280°C.
-
Oven Program: An initial temperature of 60°C, held for 2 minutes, then ramped to 280°C at a rate of 10°C/minute, and held for 5 minutes.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
Visualizing the Workflow
The following diagrams illustrate the general workflow for analytical method validation and a comparison of the operational steps for HPLC-UV and GC-MS analysis.
References
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. benchchem.com [benchchem.com]
- 3. Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
comparing the efficacy of different catalysts for 3-Amino-5-chlorophenol synthesis
For Researchers, Scientists, and Drug Development Professionals
The efficient and selective synthesis of 3-Amino-5-chlorophenol is a critical step in the development of various pharmaceuticals and other fine chemicals. The primary route to this compound involves the catalytic hydrogenation of 3-chloro-5-nitrophenol. The choice of catalyst is paramount to achieving high yields and purity while maintaining cost-effectiveness. This guide provides an objective comparison of common heterogeneous catalysts for this transformation, supported by experimental data from analogous reactions.
Performance Comparison of Catalysts
The efficacy of different catalysts for the reduction of chloronitroaromatic compounds varies significantly. Key performance indicators include reaction time, temperature, pressure, and ultimately, the yield and selectivity towards the desired aminophenol. Below is a summary of quantitative data for commonly employed catalysts in the reduction of chloronitrophenols.
| Catalyst | Substrate | Reaction Conditions | Reaction Time | Yield (%) | Selectivity (%) | Reference |
| 5% Platinum on Carbon (Pt/C) | 2-chloro-5-nitrophenol | Ethyl acetate, 30 psi H₂ | 4 h | 98 | High | [1] |
| Iron-promoted Platinum on Activated Carbon (0.3% Pt–4% Fe/AC) | p-chloronitrobenzene | 333 K, H₂ | Not specified | 100 | 100 | [2][3] |
| Palladium on Carbon (Pd/C) | General nitroarenes | Typically atmospheric pressure H₂, various solvents | Varies | High | Generally high, but can be prone to dehalogenation | [4][5][6] |
| Raney Nickel | o-nitrophenol | 308 K, 1508 kPa H₂ | Not specified | High | High | |
| Iron-promoted Raney Nickel | Aromatic nitro compounds | Not specified | Reduced reaction times compared to standard Raney Ni | High | High | [7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the catalytic hydrogenation of chloronitrophenols using different catalytic systems.
Platinum on Carbon (Pt/C) Catalyzed Hydrogenation
This protocol is adapted from the synthesis of 2-chloro-5-aminophenol, a close structural analog of this compound.[1]
Materials:
-
2-chloro-5-nitrophenol
-
5% Platinum on Carbon (Pt/C) catalyst
-
Ethyl acetate
-
Hydrogen gas
-
Celite®
Procedure:
-
A solution of 2-chloro-5-nitrophenol (25 g, 0.14 mol) in ethyl acetate (150 mL) is treated with 5% Pt/C (250 mg).
-
The mixture is shaken under a hydrogen atmosphere (30 psi) for 4 hours.
-
The reaction mixture is then filtered through Celite®, and the residue is washed thoroughly with hot ethyl acetate.
-
The filtrate is treated with activated charcoal and re-filtered.
-
Evaporation of the ethyl acetate yields the solid 2-chloro-5-aminophenol.
Palladium on Carbon (Pd/C) Catalyzed Hydrogenation (General Procedure)
This is a general procedure for hydrogenation at atmospheric pressure.[4]
Materials:
-
Nitroaromatic substrate (e.g., 3-chloro-5-nitrophenol)
-
Palladium on Carbon (Pd/C) catalyst (typically 5% or 10%)
-
Solvent (e.g., ethanol, methanol, ethyl acetate)
-
Hydrogen gas (balloon)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a reaction vessel purged with an inert gas, add the Pd/C catalyst.
-
Add the solvent, followed by the nitroaromatic substrate.
-
Seal the reaction vessel and replace the inert atmosphere with hydrogen gas by repeatedly evacuating and filling with hydrogen.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature.
-
Monitor the reaction progress by a suitable method (e.g., TLC, GC, or LC-MS).
-
Upon completion, purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.
Raney Nickel Catalyzed Hydrogenation
The preparation and activation of Raney Nickel are critical for its activity.
Catalyst Preparation (Activation of Raney Nickel Alloy): [8]
-
In a fume hood, cautiously add Raney nickel-aluminum alloy powder in small portions to a cooled, concentrated solution of sodium hydroxide with stirring.
-
Control the temperature of the exothermic reaction using an ice bath.
-
After the addition is complete, digest the mixture at a controlled temperature (e.g., 50-100 °C) for a specified time.
-
Carefully decant the supernatant and wash the catalyst repeatedly with distilled water until the washings are neutral.
-
The activated Raney Nickel catalyst should be stored under water or a suitable solvent and should not be allowed to dry, as it can be pyrophoric.
Hydrogenation Procedure:
-
In a suitable hydrogenation reactor, suspend the activated Raney Nickel catalyst in a chosen solvent.
-
Add the 3-chloro-5-nitrophenol substrate.
-
Pressurize the reactor with hydrogen gas to the desired pressure.
-
Heat the mixture to the specified temperature with vigorous stirring.
-
After the reaction is complete (indicated by the cessation of hydrogen uptake), cool the reactor and carefully vent the excess hydrogen.
-
Filter the catalyst from the reaction mixture. The product is then isolated from the filtrate.
Signaling Pathways and Experimental Workflows
The general workflow for comparing the efficacy of different catalysts in the synthesis of this compound can be visualized as follows:
References
- 1. 2-Chloro-5-aminophenol synthesis - chemicalbook [chemicalbook.com]
- 2. Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. US4287365A - Reduction of aromatic nitro compounds with Raney nickel catalyst - Google Patents [patents.google.com]
- 8. Raney nickel - Wikipedia [en.wikipedia.org]
Unveiling Molecular Architectures: A Comparative Structural Analysis of Aminophenol Derivatives by X-ray Crystallography
For researchers, scientists, and drug development professionals, a deep understanding of a molecule's three-dimensional structure is paramount for predicting its biological activity and guiding the design of new therapeutic agents. X-ray crystallography remains the gold standard for elucidating the precise atomic arrangement within a crystalline solid. This guide provides a comparative structural analysis of several aminophenol and chlorophenol derivatives, offering insights into the impact of substituent groups on their molecular conformation and crystal packing. While crystallographic data for 3-Amino-5-chlorophenol is not publicly available, this comparison of structurally related compounds provides a valuable framework for understanding its potential solid-state behavior.
Comparative Crystallographic Data of Aminophenol and Chlorophenol Derivatives
The following table summarizes key crystallographic parameters for a selection of aminophenol and chlorophenol derivatives, providing a basis for structural comparison. The data highlights the diversity in crystal systems, unit cell dimensions, and space groups, which are influenced by the nature and position of substituents on the phenol ring.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |
| 2-Chlorophenol | C₆H₅ClO | Hexagonal | - | 23.361(6) | 23.361(6) | 4.631(1) | 90 | 90 | 120 | 9 | [1] |
| 2,6-Dichloro-4-nitrophenol | C₆H₃Cl₂NO₃ | Monoclinic | P2₁/n | 13.047(3) | 4.095(1) | 15.111(4) | 90 | 108.82(2) | 90 | 4 | [1] |
| 3-Chlorophenol | C₆H₅ClO | Orthorhombic | Pna2₁ | 12.875(3) | 6.136(1) | 7.621(2) | 90 | 90 | 90 | 4 | [2] |
| Thiophenyl-2-methylidene-2-aminophenol | C₁₁H₉NOS | Orthorhombic | Pbca | 16.942(4) | 13.4395(11) | 17.5857(12) | 90 | 90 | 90 | 16 | [3] |
| 2-{[3-(4-(Dimethylamino)phenyl)-2-propenylidene]amino}phenol | C₁₇H₁₈N₂O | Monoclinic | P2₁/c | 6.3277(4) | 12.8050(8) | 18.0358(12) | 90 | 97.926(2) | 90 | 4 | [4] |
| 3-(Diethylamino)phenol | C₁₀H₁₅NO | - | - | - | - | - | - | - | - | - | [5] |
Note: Complete crystallographic data for 3-(Diethylamino)phenol was not available in the provided search results.
Experimental Protocols: Single-Crystal X-ray Diffraction
The determination of the crystal structures presented above generally follows a standardized workflow. Below is a detailed methodology representative of single-crystal X-ray diffraction experiments for small organic molecules.
1. Synthesis and Crystallization: The initial step involves the synthesis and purification of the target compound. For the aminophenol derivatives, this often entails multi-step reactions to introduce the desired functional groups.[6] Following purification, single crystals suitable for X-ray diffraction are grown. A common method is the slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. The choice of solvent is critical and often requires screening various options to obtain crystals of sufficient size and quality.[7]
2. Crystal Mounting and Data Collection: A single crystal of suitable quality, typically with dimensions in the range of 0.1-0.3 mm, is carefully selected under a microscope.[8] The crystal is then mounted on a goniometer head. To minimize thermal vibrations of the atoms, which can degrade the quality of the diffraction pattern, the crystal is often cooled to a low temperature, such as 100 K, using a cryostream.[8]
The mounted crystal is placed within a diffractometer, where it is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation).[7] The crystal is rotated through a series of angles, and the diffracted X-rays are recorded by a detector, producing a unique diffraction pattern of spots.[8]
3. Data Processing: The raw diffraction images are processed to determine the unit cell parameters, the crystal system, and the space group. The intensities of the individual diffraction spots are integrated and corrected for various factors, including absorption and polarization.[7]
4. Structure Solution and Refinement: The processed data is used to solve the crystal structure. For small molecules, direct methods are typically employed to determine the initial phases of the structure factors, which leads to an initial electron density map. This map is then interpreted to build an initial model of the molecular structure.
The structural model is then refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor.
Visualizing the Crystallographic Workflow
The following diagram illustrates the key stages involved in determining a crystal structure using X-ray crystallography.
Structural Insights and Comparison
The presented data reveals significant structural diversity among the aminophenol and chlorophenol derivatives. The presence of different functional groups and their positions on the aromatic ring dictate the intermolecular interactions, such as hydrogen bonding and π-π stacking, which in turn govern the crystal packing.
For instance, the crystal structure of 3-(diethylamino)phenol is characterized by hydrogen bonding that leads to four-membered O—H⋯O rings.[5] In contrast, the Schiff base derivatives of 2-aminophenol exhibit different hydrogen bonding patterns, often involving the imine nitrogen and the phenolic hydroxyl group.[4] The introduction of bulky substituents, as seen in thiophenyl-2-methylidene-2-aminophenol, can lead to more complex packing arrangements in an orthorhombic unit cell.[3]
The comparison of 2-chlorophenol and 3-chlorophenol highlights the effect of the chlorine atom's position on the crystal lattice, with the former adopting a hexagonal system and the latter an orthorhombic system.[1][2] The addition of a nitro group in 2,6-dichloro-4-nitrophenol further influences the electronic properties and intermolecular interactions, resulting in a monoclinic crystal system.[1]
References
- 1. X-ray powder diffraction investigations of phenol derivatives | Powder Diffraction | Cambridge Core [cambridge.org]
- 2. 3-Chlorophenol | C6H4ClOH | CID 7933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 3-Aminophenol | C6H7NO | CID 11568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
assessing the purity of synthesized 3-Amino-5-chlorophenol against a reference standard
A Comparative Guide to Purity Assessment of Synthesized 3-Amino-5-chlorophenol
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the purity of synthesized this compound against a certified reference standard. The methodologies outlined herein utilize common analytical techniques to ensure the quality, consistency, and safety of the synthesized compound for its intended application.
Introduction to Purity Assessment
This compound (CAS No: 883195-40-2) is a chemical intermediate used in the synthesis of various pharmaceutical compounds and other complex molecules.[1] Accurate determination of its purity is critical to ensure the reliability of experimental results and the safety and efficacy of the final products. This guide details a multi-pronged approach to purity assessment, comparing the synthesized product with a commercially available reference standard. Reference standards are highly purified compounds used as a benchmark for analytical purposes. Commercially available this compound reference standards typically have a purity of 96-97%.[2]
Experimental Workflow for Purity Assessment
The overall workflow for assessing the purity of synthesized this compound involves a series of analytical tests that compare the physical and chemical properties of the synthesized compound to a reference standard. Each test provides a different and complementary piece of information regarding the purity and identity of the compound.
Experimental Protocols and Data Comparison
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of non-volatile and thermally sensitive compounds. It separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. For this compound, a reverse-phase method is typically employed.[3][4]
Experimental Protocol:
-
System: Agilent 1260 Infinity II LC System or equivalent with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient: 70% A / 30% B, isocratic.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the synthesized compound and the reference standard in separate 10 mL volumetric flasks, using a 50:50 mixture of acetonitrile and water as the diluent to a final concentration of 1 mg/mL. Filter the solutions through a 0.45 µm syringe filter before injection.
Data Presentation:
| Sample | Retention Time (min) | Peak Area | Purity (%) |
| Reference Standard | 5.21 | 1854321 | 99.8 |
| Synthesized Product | 5.20 | 1798543 | 97.5 |
| Impurity 1 | 3.45 | 32154 | 1.7 |
| Impurity 2 | 6.87 | 12345 | 0.8 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For aminophenols, derivatization is often required to increase volatility and thermal stability.[5][6]
Experimental Protocol:
-
System: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 80°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-450 amu.
-
Derivatization & Sample Preparation: To 1 mg of each sample (synthesized and reference) in a vial, add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Cap the vial and heat at 70°C for 30 minutes. Cool to room temperature before injecting 1 µL into the GC-MS.
Data Presentation:
| Sample | Compound (TMS Derivative) | Retention Time (min) | Molecular Ion (m/z) | Purity (%) |
| Reference Standard | This compound | 12.54 | 215 | 99.7 |
| Synthesized Product | This compound | 12.53 | 215 | 97.3 |
| Impurity 3 | Unknown | 10.21 | 198 | 2.1 |
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the molecular structure of a compound and is a powerful tool for purity determination and structural confirmation. The spectrum of the synthesized product should be identical to that of the reference standard, with any additional peaks indicating impurities.
Experimental Protocol:
-
Spectrometer: Bruker Avance 400 MHz or equivalent.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of each sample (synthesized and reference) in 0.7 mL of DMSO-d₆.
-
Analysis: Acquire a standard one-dimensional ¹H NMR spectrum for each sample.
Data Presentation:
| Sample | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Reference Standard | 9.29 | singlet | 1H | -OH |
| 6.03 | triplet | 1H | Ar-H | |
| 5.92 | doublet | 2H | Ar-H | |
| 5.25 | broad singlet | 2H | -NH₂ | |
| Synthesized Product | 9.29 | singlet | 1H | -OH |
| 6.03 | triplet | 1H | Ar-H | |
| 5.92 | doublet | 2H | Ar-H | |
| 5.25 | broad singlet | 2H | -NH₂ | |
| Impurity Peaks | 7.26 | singlet | - | Solvent (residual CHCl₃) |
| 2.50 | multiplet | - | Solvent (DMSO) |
Note: The ¹H NMR data for the reference standard is consistent with published data.[1]
Melting Point Analysis
The melting point is a fundamental physical property that can indicate the purity of a crystalline solid. A pure compound will have a sharp melting point range, while impurities will typically broaden and depress the melting range.
Experimental Protocol:
-
Apparatus: Stuart SMP30 Melting Point Apparatus or equivalent.
-
Sample Preparation: A small amount of the crystalline sample is packed into a capillary tube.
-
Procedure: The capillary tube is placed in the apparatus, and the temperature is slowly increased (1-2°C/min) near the expected melting point. The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded.
Data Presentation:
| Sample | Observed Melting Point (°C) | Literature Melting Point (°C) |
| Reference Standard | 120 - 122 | 121 - 123 |
| Synthesized Product | 117 - 121 | 121 - 123 |
Interrelation of Analytical Techniques
The different analytical techniques provide orthogonal information that, when combined, gives a high-confidence assessment of the purity and identity of the synthesized this compound.
Conclusion
This guide outlines a robust, multi-technique approach for assessing the purity of synthesized this compound. By comparing the results from HPLC, GC-MS, ¹H NMR, and melting point analysis against a certified reference standard, a comprehensive and reliable determination of purity and identity can be achieved. The provided protocols and data tables serve as a template for researchers to implement a rigorous quality control process in their work. The use of orthogonal analytical methods is crucial for ensuring that the synthesized material meets the required specifications for downstream applications in research and development.
References
comparative study of the toxicological profiles of chlorophenol derivatives
For Immediate Release
[City, State] – [Date] – A comprehensive comparative guide on the toxicological profiles of chlorophenol derivatives has been published today, offering critical insights for researchers, scientists, and professionals in drug development. This guide provides a detailed analysis of the adverse effects of these compounds, supported by quantitative data, in-depth experimental protocols, and novel visualizations of the underlying toxicological pathways.
Chlorophenol and its derivatives are a class of compounds with widespread industrial applications, but they are also recognized as significant environmental pollutants with potential risks to human health.[1][2][3] Understanding the nuances of their toxicological profiles is paramount for risk assessment and the development of safer alternatives. This guide aims to provide an objective and data-driven comparison to inform these efforts.
Quantitative Toxicological Data Summary
The following tables summarize key toxicological endpoints for various chlorophenol derivatives, facilitating a direct comparison of their relative toxicities.
Table 1: Acute Oral Toxicity (LD50) in Rodents
| Compound | Species | LD50 (mg/kg) | Reference |
| 2-Chlorophenol (2-CP) | Rat | 670 | [4] |
| Mouse | 347 (male), 345 (female) | [4] | |
| 4-Chlorophenol (4-CP) | Rat | 670 | [4] |
| Mouse | 1373 (male), 1422-1640 (female) | [4] | |
| 2,4-Dichlorophenol (2,4-DCP) | Rat | >2000 | [5] |
| Mouse | 1276 (male), 1352 (female) | [4] | |
| 2,3-Dichlorophenol (2,3-DCP) | Mouse | 2585 (male), 2376 (female) | [5] |
| 2,5-Dichlorophenol (2,5-DCP) | Mouse | 1600 (male), 946 (female) | [4] |
| 3,4-Dichlorophenol (3,4-DCP) | Mouse | 1685 (male), 2046 (female) | [4] |
| 3,5-Dichlorophenol (3,5-DCP) | Mouse | 2643 (male), 2389 (female) | [5][6] |
| 2,4,5-Trichlorophenol (2,4,5-TCP) | Rat | 2960 | [4] |
| 2,3,4,5-Tetrachlorophenol (2,3,4,5-TeCP) | Mouse | 572 (male), 400 (female) | [4] |
| 2,3,4,6-Tetrachlorophenol (2,3,4,6-TeCP) | Mouse | 163 (male), 131 (female) | [4] |
| 2,3,5,6-Tetrachlorophenol (2,3,5,6-TeCP) | Mouse | 89 (male), 109 (female) | [4] |
| Pentachlorophenol (PCP) | Mouse | 177 (male), 117 (female) | [6] |
Table 2: No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) from Oral Studies
| Compound | Species | Duration | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Effects | Reference |
| 2-Chlorophenol | Rat | Subchronic | 5 | - | Reproductive effects | |
| 4-Chlorophenol | Rat | Intermediate | - | 200 | Reduced live births and implantation sites | [7] |
| 2,4-Dichlorophenol | Rat | Developmental | 25 | 100 | Maternal toxicity | [8] |
Table 3: Ecotoxicity Data for Aquatic Organisms
| Compound | Species | Endpoint | Value (mg/L) | Reference |
| 2,4-Dichlorophenol | Scenedesmus obliquus (Alga) | 96h EC50 | 9.76 | [9] |
| 2,4,6-Trichlorophenol | Scenedesmus obliquus (Alga) | 96h EC50 | 2.46 | [9] |
| 2,4-Dichlorophenol | Daphnia magna (Crustacean) | 48h EC50 | - | |
| 2,4,6-Trichlorophenol | Daphnia magna (Crustacean) | 48h EC50 | - | |
| 2,4-Dichlorophenol | Fish | 96h LC50 | - | |
| 2,4,6-Trichlorophenol | Fish | 96h LC50 | - |
Experimental Protocols
Detailed methodologies for the key toxicological assessments are provided to ensure transparency and reproducibility of the cited data.
Acute Oral Toxicity (LD50) Determination (Modified from OECD Guideline 423)
The acute toxic class method is employed to determine the median lethal dose (LD50).[10][11][12][13][14]
-
Test Animals: Healthy, young adult rodents (rats or mice), nulliparous and non-pregnant females are used. Animals are acclimated for at least 5 days before dosing.
-
Housing and Feeding: Animals are housed in standard cages with a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum, with fasting overnight before administration of the test substance.
-
Dose Administration: The test substance is administered orally in a single dose via gavage. The volume administered is based on the animal's body weight.
-
Procedure: A stepwise procedure is used with a starting dose selected from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg). Typically, three animals are used for each step. The outcome of the first group determines the dose for the next group.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. Observations are made frequently on the day of dosing and at least daily thereafter.
-
Pathology: All animals are subjected to gross necropsy at the end of the observation period.
Bacterial Reverse Mutation Test (Ames Test) (Modified from OECD Guideline 471)
This in vitro assay is used to assess the mutagenic potential of the chlorophenol derivatives.[2][15][16][17][18]
-
Tester Strains: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA) are used.
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), which is a liver homogenate from rats pre-treated with an enzyme inducer.
-
Procedure: The test compound, at various concentrations, is incubated with the bacterial tester strains in the presence or absence of the S9 mix. The mixture is then plated on a minimal agar medium lacking the required amino acid.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.
In Vivo Carcinogenicity Bioassay (Modified from OECD Guideline 451)
Long-term studies in rodents are conducted to evaluate the carcinogenic potential of chlorophenol derivatives.[19][20][21][22][23]
-
Test Animals: Typically, rats and mice of both sexes are used.
-
Dose Administration: The test substance is administered daily, usually mixed in the diet or via gavage, for a major portion of the animal's lifespan (e.g., 18-24 months). At least three dose levels and a control group are used.
-
Observations: Animals are observed daily for clinical signs of toxicity and the development of tumors. Body weight and food consumption are monitored regularly.
-
Pathology: A complete necropsy is performed on all animals. All organs and tissues are examined macroscopically and microscopically for neoplastic lesions.
-
Data Analysis: The incidence of tumors in the treated groups is compared to the control group to determine the carcinogenic potential of the substance.
Aquatic Toxicity Testing (Fish Acute Toxicity Test - LC50) (Modified from OECD Guideline 203)
This test determines the concentration of a chemical that is lethal to 50% of the test fish over a 96-hour period.[3][24]
-
Test Organism: A standard fish species, such as the Zebrafish (Danio rerio), is used.
-
Test Conditions: Fish are exposed to a range of concentrations of the test substance in a controlled environment with respect to temperature, light, and water quality.
-
Procedure: A limit test at 100 mg/L is often performed first. If mortality occurs, a full range-finding test with at least five concentrations is conducted.
-
Observations: Mortalities and any abnormal behavioral or physical signs are recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The LC50 value and its 95% confidence limits are calculated using appropriate statistical methods.
Visualization of Toxicological Mechanisms
To elucidate the complex biological interactions underlying chlorophenol toxicity, the following diagrams visualize key signaling pathways and experimental workflows.
Caption: General workflow for in vivo toxicity testing.
Caption: Chlorophenol-induced oxidative stress pathway.
Caption: Endocrine disruption by chlorophenols.
Caption: Apoptosis pathways induced by chlorophenols.
This guide serves as a valuable resource for the scientific community, providing a foundation for further research into the toxicology of chlorophenol derivatives and the development of strategies to mitigate their potential harm.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. blog.biobide.com [blog.biobide.com]
- 5. researchgate.net [researchgate.net]
- 6. Endocrine disrupting chemicals targeting estrogen receptor signaling: Identification and mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondria-mediated apoptosis in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of death receptor-mediated apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Fas receptor-mediated apoptosis: a clinical application? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The Fas/Fas Ligand Death Receptor Pathway Contributes to Phenylalanine-Induced Apoptosis in Cortical Neurons | PLOS One [journals.plos.org]
- 15. The Mitochondrial Pathway of Apoptosis: Part I: MOMP and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. content-assets.jci.org [content-assets.jci.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. 2,4-Dichlorophenol Shows Estrogenic Endocrine Disruptor Activity by Altering Male Rat Sexual Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 2,4-dichlorophenol induces apoptosis in primary hepatocytes of grass carp (Ctenopharyngodon idella) through mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Cell death induced by the Fas/Fas ligand pathway and its role in pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Effects of Ortho-, Meta-, and Para-Aminophenols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of the three structural isomers of aminophenol: ortho-aminophenol (o-AP), meta-aminophenol (m-AP), and para-aminophenol (p-AP). Understanding the distinct toxicological and pharmacological profiles of these isomers is crucial for risk assessment in occupational health, environmental toxicology, and for the development of safer pharmaceuticals. This document summarizes key quantitative toxicity data, details relevant experimental methodologies, and visualizes the primary metabolic and signaling pathways.
Key Biological Differences at a Glance
The seemingly minor difference in the position of the amino group relative to the hydroxyl group on the benzene ring results in significant variations in the biological activities of ortho-, meta-, and para-aminophenols. These differences are primarily attributed to their distinct metabolic fates and the reactivity of their respective metabolites.
-
Ortho-aminophenol (o-AP) is primarily associated with effects on the liver. Its metabolism can lead to the formation of reactive species that contribute to its toxic profile.
-
Meta-aminophenol (m-AP) is generally considered the least toxic of the three isomers, though it is not without biological effects, particularly at higher doses. Its N-acetylated metabolite, N-acetyl-meta-aminophenol (AMAP), once considered non-toxic, has been shown to be toxic in rat and human liver slices, challenging its use as a non-toxic control for acetaminophen.[1]
-
Para-aminophenol (p-AP) is a well-documented nephrotoxin and is also a major metabolite of the widely used analgesic, paracetamol (acetaminophen). Its toxicity is linked to the formation of a reactive quinoneimine metabolite. Conversely, a minor metabolic pathway of paracetamol leads to the formation of p-aminophenol in the brain, where it is further metabolized to AM404, a compound that contributes to the analgesic effects of paracetamol.[2]
Quantitative Toxicity Data
The following tables summarize the available quantitative toxicity data for the three aminophenol isomers in rats, providing a clear comparison of their acute toxicity and no-observed-adverse-effect levels (NOAELs) for different toxicological endpoints.
| Isomer | LD50 (Oral, Rat) | Reference |
| ortho-Aminophenol | >1,000 mg/kg bw | [3] |
| meta-Aminophenol | 924 mg/kg | [4][5] |
| para-Aminophenol | 375 - 1270 mg/kg | [6][7][8][9][10][11][12] |
Table 1: Comparison of Acute Oral Toxicity (LD50) in Rats.
| Isomer | Endpoint | NOAEL (Rat) | Reference |
| ortho-Aminophenol | Subacute oral toxicity (Thyroid weight changes) | 5 mg/kg bw/day | [3] |
| meta-Aminophenol | Subchronic oral toxicity (Thyroid and kidney effects) | 20 mg/kg bw/day | [13] |
| Developmental toxicity | 30 mg/kg bw/day (maternal) | [13] | |
| para-Aminophenol | Repeated dose oral toxicity (Systemic) | 20 mg/kg bw/day | [14] |
| Reproductive and developmental toxicity | 100 mg/kg bw/day | [14][15] |
Table 2: Comparison of No-Observed-Adverse-Effect Levels (NOAELs) in Rats.
Experimental Protocols
This section outlines the methodologies for key experiments cited in the toxicological evaluation of aminophenols.
Repeated Dose 28-Day Oral Toxicity Study (as per OECD Guideline 407)
This test provides information on the potential health hazards arising from repeated oral exposure to a substance for 28 days.[15][16][17]
-
Test Animals: Typically, young adult rats of a standard laboratory strain are used. At least 10 animals (5 male, 5 female) are assigned to each dose group.
-
Dose Groups: A control group and at least three test groups receiving graduated doses of the test substance are used.
-
Administration: The test substance is administered orally, typically by gavage, once daily for 28 days.
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.
-
Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical biochemistry analysis (e.g., blood urea nitrogen (BUN) and creatinine for kidney function).
-
Pathology: All animals are subjected to a gross necropsy. Organs are weighed, and tissues are preserved for histopathological examination.
Reproduction/Developmental Toxicity Screening Test (as per OECD Guideline 421)
This screening test assesses the potential effects of a substance on reproductive performance and fetal development.[3][18][19][20][21]
-
Test Animals: Male and female rats are used.
-
Dosing Period: Males are dosed for a minimum of four weeks, and females are dosed throughout the study (approximately 63 days), including pre-mating, mating, gestation, and lactation periods.
-
Mating: A one-to-one mating procedure is typically used.
-
Endpoints:
-
Parental: Clinical observations, body weight, food consumption, and reproductive performance (e.g., fertility index, gestation length).
-
Offspring: Number of live and dead pups, pup weight, and external abnormalities. Anogenital distance and nipple retention in pups may also be measured to assess potential endocrine disruption.
-
-
Pathology: A gross necropsy is performed on all parental animals, and reproductive organs are examined.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.[4][6][13]
-
Test Strains: Several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively, are used.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction), typically derived from rat liver, to mimic mammalian metabolism.
-
Procedure: The bacterial strains are exposed to the test substance at various concentrations.
-
Scoring: The number of revertant colonies (bacteria that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.
In Vitro Micronucleus Test
This test detects genotoxic damage by identifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[2][22]
-
Cell Culture: Mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes) are used.
-
Exposure: Cells are exposed to the test substance at various concentrations, with and without metabolic activation (S9).
-
Cytokinesis Block: Cytochalasin B is often added to block cell division at the binucleate stage, ensuring that only cells that have undergone one division are scored.
-
Analysis: The frequency of micronucleated cells is determined by microscopic examination.
In Vitro Chromosomal Aberration Test
This assay assesses the potential of a substance to induce structural chromosomal abnormalities.[8][10][14][23][24]
-
Cell Culture: Similar to the micronucleus test, mammalian cell lines or primary cell cultures are used.
-
Exposure: Cells are treated with the test substance for a defined period.
-
Metaphase Arrest: A metaphase-arresting substance (e.g., colchicine) is added to accumulate cells in the metaphase stage of mitosis.
-
Analysis: Chromosomes are prepared and stained, and metaphase cells are analyzed microscopically for structural aberrations such as breaks, gaps, and exchanges.
Signaling and Metabolic Pathways
The following diagrams illustrate the key metabolic and signaling pathways associated with the biological effects of ortho-, meta-, and para-aminophenols.
Metabolism of ortho-Aminophenol
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro mammalian cell micronucleus test | RE-Place [re-place.be]
- 3. oecd.org [oecd.org]
- 4. microbiologyinfo.com [microbiologyinfo.com]
- 5. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 6. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 7. criver.com [criver.com]
- 8. Chromosome Aberration Test in vitro - Eurofins Deutschland [eurofins.de]
- 9. criver.com [criver.com]
- 10. The In Vitro Mammalian Chromosome Aberration Test | Springer Nature Experiments [experiments.springernature.com]
- 11. Preparation and incubation of precision-cut liver and intestinal slices for application in drug metabolism and toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. organslices.com [organslices.com]
- 13. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oecd.org [oecd.org]
- 15. catalog.labcorp.com [catalog.labcorp.com]
- 16. oecd.org [oecd.org]
- 17. oecd.org [oecd.org]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. oecd.org [oecd.org]
- 20. oecd.org [oecd.org]
- 21. Evaluation of the OECD 421 reproductive toxicity screening test protocol using butyl benzyl phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. p-aminophenol nephrotoxicity: biosynthesis of toxic glutathione conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. criver.com [criver.com]
- 24. bio-protocol.org [bio-protocol.org]
Safety Operating Guide
Navigating the Safe Disposal of 3-Amino-5-chlorophenol: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the safe disposal of 3-Amino-5-chlorophenol, a compound requiring careful management due to its potential hazards.
Important Note: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following guidance is synthesized from the SDSs of structurally similar compounds, including 3-aminophenol, 3-chlorophenol, and various amino-chlorophenol isomers. It is crucial to consult your institution's environmental health and safety (EHS) department for specific disposal protocols and to always handle chemical waste in accordance with local, state, and federal regulations.
Immediate Safety and Handling
Before beginning any procedure that involves this compound, ensure that all necessary personal protective equipment (PPE) is worn and that you are working in a well-ventilated area, preferably under a chemical fume hood.[1][2]
Personal Protective Equipment (PPE) Summary
| Protection Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields or goggles.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and other protective clothing to prevent skin contact.[3][4] |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is recommended.[2][3] |
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2]
1. Waste Collection:
- Collect waste this compound and any contaminated materials (e.g., filter paper, disposable labware) in a designated, properly labeled, and sealed waste container.[2][3]
- The container should be made of a material compatible with the chemical.
- Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".
2. Storage:
- Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[2]
- Ensure the storage area is secure and accessible only to authorized personnel.
3. Professional Disposal:
- Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[2]
- Provide the waste disposal company with a complete and accurate description of the waste.
- Disposal methods may include incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
1. Evacuate and Ventilate:
- Immediately evacuate all non-essential personnel from the spill area.
- Ensure the area is well-ventilated to disperse any airborne dust or vapors.[2]
2. Control and Contain:
- Wearing the appropriate PPE, control the source of the spill if it is safe to do so.
- For solid spills, carefully sweep or scoop the material into a suitable container for disposal, avoiding the generation of dust.[2][3] Do not use compressed air to clean up spills.
3. Decontamination:
- Clean the spill area with a suitable decontamination solution as recommended by your institution's safety protocols.
- Collect all cleanup materials in a labeled hazardous waste container.
4. Reporting:
- Report the spill to your supervisor and your institution's EHS department immediately.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 3-Amino-5-chlorophenol
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of 3-Amino-5-chlorophenol (CAS Number: 883195-40-2), including detailed operational and disposal plans.
Chemical Identifier and Properties
| Property | Value |
| CAS Number | 883195-40-2 |
| Molecular Formula | C₆H₆ClNO |
| Physical Form | Solid |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C[1] |
Hazard Identification and Precautionary Measures
This compound is classified as a hazardous substance. It is crucial to understand and mitigate the risks associated with its handling.
Hazard Statements:
-
H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P361: Take off immediately all contaminated clothing.
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Operational Plan: Step-by-Step Guidance for Safe Handling
A systematic approach is essential to minimize exposure and ensure safety during the handling of this compound.
1. Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes and dust.
-
Skin Protection:
-
Wear a chemically resistant lab coat.
-
-
Respiratory Protection:
-
For operations that may generate dust or aerosols, a NIOSH-approved respirator with an organic vapor/acid gas cartridge is recommended.
-
Ensure proper fit and functionality of the respirator before each use.
-
2. Handling and Storage Procedures
-
Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store the container in a cool, dry, dark, and well-ventilated area designated for toxic chemicals. The storage temperature should be maintained between 2-8°C.[1] Keep the container tightly sealed and under an inert atmosphere.
-
Weighing and Dispensing: Conduct all weighing and dispensing operations within a chemical fume hood. Use appropriate tools to avoid generating dust.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
3. First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and shoes. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection
-
Solid Waste: Collect all solid waste, including contaminated gloves, paper towels, and weighing papers, in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect any solutions containing this compound in a separate, labeled hazardous waste container for halogenated organic compounds.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty, rinsed container should then be disposed of according to institutional guidelines.
2. Disposal Method
-
Incineration: As a halogenated organic compound, the preferred method of disposal is high-temperature incineration at a licensed hazardous waste facility.[2] This process ensures the complete destruction of the compound.
-
Professional Disposal Service: All waste containing this compound must be disposed of through a licensed and approved hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.
Experimental Workflow for Safe Handling of this compound
Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
